Methyl 2-(5-fluoro-2-nitrophenyl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-fluoro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDBYCUWNTRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286585 | |
| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29640-99-1 | |
| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29640-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate
This technical guide provides a comprehensive overview of the core properties of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ester characterized by a phenyl ring substituted with both a fluorine atom and a nitro group.[1] These electron-withdrawing groups significantly influence the molecule's reactivity, making it a valuable precursor in various chemical transformations.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 29640-99-1 | [1] |
| Molecular Formula | C₉H₈FNO₄ | [1] |
| Molecular Weight | 213.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-fluoro-2-nitrobenzeneacetate | |
| InChI | InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | [1] |
| SMILES | COC(=O)CC1=C(C=CC(=C1)--INVALID-LINK--[O-])F | [1] |
| Solubility | Soluble in chloroform and Dimethyl Sulfoxide (DMSO).[1] | [1] |
| Storage Conditions | Room temperature.[1] | [1] |
Synthesis and Manufacturing
The primary synthetic route to this compound involves the esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid.[1] A representative two-step synthesis is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-fluoro-2-nitrophenylacetic acid
This step involves the nitration and fluorination of a suitable starting material. One documented method begins with 3-methylphenethyl alcohol.[1]
-
Reactants: 3-methylphenethyl alcohol, ammonium nitrate (NH₄NO₃), and trifluoroacetic anhydride (TFAA).[1]
-
Solvent: Chloroform.[1]
-
Procedure:
-
Dissolve 3-methylphenethyl alcohol in chloroform and cool the solution to 0°C.
-
Slowly add a mixture of ammonium nitrate and trifluoroacetic anhydride to the cooled solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for the appropriate duration to ensure complete reaction.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.
-
Purify the crude product, for example by recrystallization or column chromatography, to obtain 5-fluoro-2-nitrophenylacetic acid. This method has a reported yield of 87%.[1]
-
Step 2: Esterification to form this compound
The carboxylic acid is then converted to its corresponding methyl ester.[1]
-
Reactants: 5-fluoro-2-nitrophenylacetic acid and methanol (CH₃OH).[1]
-
Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄).[1]
-
Procedure:
-
Dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for several hours to drive the esterification to completion.
-
After cooling, neutralize the excess acid and remove the excess methanol under reduced pressure.
-
Extract the product into a suitable organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purify the final product by column chromatography or distillation to yield this compound.
-
Caption: Synthesis of this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in peer-reviewed literature. Researchers are advised to obtain analytical data upon synthesis or acquisition to confirm the structure and purity of the compound.
Safety and Handling
Table 2: General Safety and Handling Precautions
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Disposal | Dispose of this chemical in accordance with federal, state, and local regulations. It should be handled as hazardous waste. |
Applications in Research and Development
This compound is a pivotal intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.
-
API Development: It serves as a building block for active pharmaceutical ingredients (APIs), especially those targeting kinase inhibition and G-protein-coupled receptors (GPCRs).[2]
-
Structure-Activity Relationship (SAR) Studies: The presence of the fluorine and nitro groups allows for systematic modification of the molecule's electronic properties, which is crucial for optimizing the binding affinity of drug candidates to their biological targets.[2]
-
Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic scaffolds, a common feature in many pharmaceuticals. For instance, its use in the synthesis of a novel tyrosine kinase inhibitor has been reported, where the amine derived from the nitro group was essential for forming a key pharmacophoric interaction.[2]
Caption: Role of this compound in synthesis.
References
Technical Guide: Methyl 2-(5-fluoro-2-nitrophenyl)acetate
CAS Number: 1241920-02-4
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. The document outlines its chemical identity, physicochemical properties, synthesis protocols, safety information, and its application in the development of therapeutic agents, particularly kinase inhibitors.
Chemical and Physical Properties
This compound is an aromatic ester characterized by a phenyl ring substituted with both a fluorine atom and a nitro group.[1] These electron-withdrawing groups significantly influence the molecule's reactivity, making it a versatile reagent in organic synthesis.[1]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1241920-02-4 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol [1][2] |
| IUPAC Name | This compound |
| Solubility | Soluble in chloroform and Dimethyl Sulfoxide (DMSO)[1] |
| Storage Conditions | Room temperature[1] |
| Stability | Moderately stable under ambient conditions; protect from prolonged exposure to light and moisture[1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process. A common route involves the nitration and fluorination of a precursor, followed by esterification.
Synthesis of the Carboxylic Acid Precursor
The precursor, 5-fluoro-2-nitrophenylacetic acid (CAS 29640-98-0), can be synthesized from 3-methylphenethyl alcohol.[1]
Experimental Protocol:
-
Nitration and Fluorination:
-
In a reaction vessel, dissolve 3-methylphenethyl alcohol in chloroform.
-
Cool the solution to 0°C.
-
Add ammonium nitrate (NH₄NO₃) and trifluoroacetic anhydride (TFAA) to the cooled solution.
-
Maintain the reaction at 0°C with stirring.
-
Upon completion, the product, 5-fluoro-2-nitrophenylacetic acid, is isolated. This reaction typically yields around 87%.[1]
-
Table 2: Synthesis Conditions for 5-fluoro-2-nitrophenylacetic acid
| Parameter | Value |
|---|---|
| Starting Material | 3-Methylphenethyl alcohol |
| Reagents | Ammonium nitrate, Trifluoroacetic anhydride |
| Solvent | Chloroform |
| Temperature | 0°C |
| Yield | 87%[1] |
Esterification to this compound
Experimental Protocol:
-
The synthesized 5-fluoro-2-nitrophenylacetic acid is treated with methanol.
-
An acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture.[1]
-
The reaction is stirred until completion to yield this compound.
Diagram 1: Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its primary application lies in serving as a precursor for active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition and G-protein-coupled receptors (GPCRs).[1] The presence of the nitro and fluoro groups allows for fine-tuning of the electronic properties of the final compound, which can enhance binding affinity to biological targets.[1]
A notable application is in the synthesis of novel tyrosine kinase inhibitors. The nitro group can be readily reduced to an amine, which is a critical step in forming the pharmacophoric hinge-binding motif essential for the activity of many kinase inhibitors.[1]
Diagram 2: Role in Kinase Inhibitor Synthesis
Caption: The role of this compound as a precursor in the synthesis of tyrosine kinase inhibitors.
Targeted Signaling Pathways
Tyrosine kinase inhibitors developed from this intermediate are designed to modulate specific signaling pathways implicated in diseases such as cancer. These pathways are often constitutively activated in cancer cells, leading to uncontrolled cell proliferation and survival.
Diagram 3: Simplified Tyrosine Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. Its synthesis, while requiring careful control of reaction conditions, provides a versatile platform for the development of novel therapeutic agents. Further research into its applications and the development of more efficient synthetic routes will continue to be of high interest to the drug development community.
References
In-Depth Technical Guide: Molecular Weight of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of Methyl 2-(5-fluoro-2-nitrophenyl)acetate. The information is presented to be a ready reference for research and development purposes.
Molecular Weight Summary
The calculated molecular weight of this compound is 213.164 g/mol . This value is derived from its molecular formula and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
Quantitative Data Presentation
For clarity and ease of use in experimental design and analysis, the following tables summarize the key quantitative data for this compound.
Table 1: Molecular Formula and Elemental Composition
| Property | Value |
| Molecular Formula | C₉H₈FNO₄ |
| Number of Carbon Atoms | 9 |
| Number of Hydrogen Atoms | 8 |
| Number of Fluorine Atoms | 1 |
| Number of Nitrogen Atoms | 1 |
| Number of Oxygen Atoms | 4 |
Table 2: Atomic Weights of Constituent Elements
| Element (Symbol) | Standard Atomic Weight ( g/mol ) |
| Carbon (C) | [12.0096, 12.0116] |
| Hydrogen (H) | [1.00784, 1.00811] |
| Fluorine (F) | 18.998403162(5)[1][2][3] |
| Nitrogen (N) | [14.00643, 14.00728][4] |
| Oxygen (O) | [15.99903, 15.99977][5] |
For the purpose of the molecular weight calculation, the conventional atomic weights are used.
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is as follows:
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)
Using the conventional atomic weights:
MW = (9 × 12.011) + (8 × 1.008) + (1 × 18.998) + (1 × 14.007) + (4 × 15.999)
MW = 108.099 + 8.064 + 18.998 + 14.007 + 63.996
MW = 213.164 g/mol
This calculated molecular weight is consistent with published data for isomers of this compound[6][7].
Methodology and Visualization
The determination of a chemical compound's molecular weight is a foundational calculation based on its established molecular formula and the standard atomic weights of its elements. As such, this process does not involve experimental protocols, signaling pathways, or complex workflows that would necessitate visualization with Graphviz. The data presented is based on universally accepted chemical principles and data from international standards bodies.
References
- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 2. Fluorine - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Nitrogen - Wikipedia [en.wikipedia.org]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate
This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and applications of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is an aromatic ester characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a nitro group at the 2-position, attached to a methyl acetate group via a methylene bridge.[1] The presence of the electron-withdrawing nitro and fluorine groups significantly impacts the compound's chemical reactivity.[1]
Molecular and Structural Profile
The fundamental molecular and structural details are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 29640-99-1 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol [1] |
| SMILES | COC(=O)CC1=C(C=CC(=C1)--INVALID-LINK--[O-])F[1] |
| InChI Key | CAWULVIFHWERCD-UHFFFAOYSA-N[1] |
Physicochemical Properties
The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthesis.
| Property | Description |
| Stability | Exhibits moderate stability under ambient conditions. It should be protected from prolonged exposure to light and moisture.[1] |
| Solubility | Highly soluble in chloroform, making it suitable for various organic reactions.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 10 mM, which is ideal for biological assays.[1] Its solubility in aqueous solutions is low.[1] |
| Storage | Recommended to be stored at room temperature.[1] |
Reactivity and Synthetic Applications
The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring makes this compound susceptible to nucleophilic substitution and reduction reactions.[1] This reactivity profile makes it a valuable intermediate in the synthesis of complex organic molecules.
The primary application of this compound is as a precursor in the development of Active Pharmaceutical Ingredients (APIs).[1] It is particularly useful in the synthesis of compounds targeting kinase inhibition and G-protein-coupled receptor (GPCR) modulation.[1] The fluorine and nitro functional groups allow for precise modifications to study structure-activity relationships (SAR), enhancing the binding affinity of potential drug candidates.[1] Furthermore, it is used to incorporate aromatic and electron-deficient characteristics into peptide backbones, forming peptide mimetics.[1]
A notable application was demonstrated in a 2024 study where the compound was used to synthesize a novel tyrosine kinase inhibitor.[1] The nitro group was reduced to an amine, which was a critical step in forming a pharmacophoric hinge-binding motif.[1]
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid.[1]
Synthesis of 5-Fluoro-2-nitrophenylacetic Acid
A common method involves the nitration and fluorination of a suitable starting material.[1]
Materials:
-
3-Methylphenethyl alcohol
-
Ammonium nitrate (NH₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Chloroform
-
Ice bath
Procedure:
-
Dissolve 3-methylphenethyl alcohol in chloroform in a reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add ammonium nitrate and trifluoroacetic anhydride to the cooled solution.
-
Maintain the reaction temperature at 0°C and stir for 3 hours.
-
After the reaction is complete, proceed with standard work-up and purification procedures to isolate the 5-fluoro-2-nitrophenylacetic acid.
| Parameter | Value |
| Starting Material | 3-Methylphenethyl alcohol |
| Reagents | NH₄NO₃, TFAA |
| Solvent | Chloroform |
| Temperature | 0°C |
| Reaction Time | 3 hours |
| Yield | 87%[1] |
Esterification to this compound
Materials:
-
5-Fluoro-2-nitrophenylacetic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) as a catalyst
Procedure:
-
Dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by column chromatography) to obtain this compound.
Recent Innovations and Challenges
Recent advancements in synthetic methodology have aimed at optimizing the production of this key intermediate. The use of continuous-flow systems has been shown to reduce reaction times for the nitration step by up to 40%.[1] Additionally, research into "green synthesis" is exploring the use of ionic liquids as catalysts to replace traditional acids in the esterification process.[1]
Despite these advancements, challenges remain. A key issue is regioselectivity during the nitration step, where competing nitration at the 4-position can occur, necessitating precise control of reaction conditions.[1] Ongoing research is also exploring the therapeutic potential of derivatives of this compound in areas such as neurodegenerative diseases, leveraging its potential to cross the blood-brain barrier.[1]
References
A Technical Guide to the Solubility of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is an aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a phenyl ring substituted with electron-withdrawing nitro and fluoro groups, makes it a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation development. This guide provides a comprehensive overview of its solubility profile, experimental protocols for solubility determination, and the underlying chemical principles governing its behavior.
Physicochemical Properties
A brief overview of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 29640-99-1 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Pale yellow solid (typical) |
| Storage Conditions | Room temperature, protected from light and moisture |
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information and the chemical nature of the compound, a qualitative and semi-quantitative solubility profile has been compiled. The compound's polarity, arising from the nitro group and the ester functionality, combined with the lipophilic character of the benzene ring, results in good solubility in many common organic solvents.
The following table summarizes the known and predicted solubility of this compound.
| Solvent | Chemical Formula | Type | Predicted/Known Solubility | Reference/Rationale |
| Chloroform | CHCl₃ | Halogenated | Highly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (up to 10 mM) | [1] |
| Acetone | C₃H₆O | Polar Aprotic | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in acetone.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in dichloromethane.[2] |
| Ethyl Acetate | C₄H₈O₂ | Ester | Predicted to be Soluble | "Like dissolves like" principle; the compound itself is a methyl ester. |
| Ethanol | C₂H₅OH | Polar Protic | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in ethanol.[2][3] |
| Methanol | CH₃OH | Polar Protic | Predicted to be Soluble | Generally good solvent for polar organic molecules. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in ether.[4] |
| Toluene | C₇H₈ | Nonpolar | Predicted to be Moderately Soluble | Aromatic nature of the solvent can interact with the phenyl ring of the solute. |
| Hexane | C₆H₁₄ | Nonpolar | Predicted to be Sparingly Soluble | The polarity of the nitro and ester groups will limit solubility in nonpolar aliphatic solvents. |
| Water | H₂O | Aqueous | Low Solubility | The hydrophobic aromatic ring and ester group limit solubility in water.[1] |
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like". The interplay of its functional groups dictates its interaction with different solvents.
-
Polarity : The presence of the nitro (-NO₂) and methyl ester (-COOCH₃) groups imparts significant polarity to the molecule, allowing for dipole-dipole interactions with polar solvents like DMSO and acetone.
-
Aromatic Ring : The phenyl ring is a nonpolar, hydrophobic component. This allows for van der Waals interactions with aromatic solvents like toluene and contributes to its solubility in less polar solvents like chloroform and dichloromethane.
-
Hydrogen Bonding : While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. This facilitates solubility in protic solvents like ethanol and methanol, which can donate hydrogen bonds.
-
Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A higher melting point can sometimes indicate a more stable crystal lattice, which may require more favorable solvent-solute interactions to dissolve.
The logical relationship between the molecular structure and its solubility characteristics is depicted in the following diagram.
Caption: Relationship between molecular features and solubility.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature (e.g., room temperature) is the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for all dilutions.
-
Express the solubility in desired units, such as mg/mL, g/L, or mol/L.
-
The workflow for this experimental protocol is outlined below.
Caption: Isothermal equilibrium method workflow.
Application in Drug Discovery: A Synthetic Intermediate
This compound is a key building block in medicinal chemistry. A common synthetic transformation involves the reduction of the nitro group to an amine. This amine can then be further functionalized, for example, through amide bond formation, to construct the core of a biologically active molecule.
A notable application is in the synthesis of tyrosine kinase inhibitors. The 2-aminophenylacetate scaffold, derived from this starting material, can serve as a "hinge-binding" motif, which is crucial for anchoring the inhibitor to the ATP-binding site of the target kinase.
The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and its inhibition, a process for which precursors like this compound are vital.
References
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(5-fluoro-2-nitrophenyl)acetate. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in its role as a synthetic intermediate in drug discovery.[1]
Chemical Profile and Inherent Stability
This compound is an aromatic ester containing both a fluorine atom and a nitro group on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's reactivity and stability.[1] The compound generally exhibits moderate stability under ambient conditions. However, its susceptibility to degradation is heightened by exposure to certain environmental factors and incompatible materials.[1]
Organic nitro compounds as a class are known to be energetic and can undergo exothermic decomposition at elevated temperatures, which in some cases can be violent or explosive.[2] The presence of impurities or contaminants can lower the thermal stability of nitro compounds.[2]
Factors Influencing Stability
Several factors can impact the stability of this compound, leading to its degradation. These factors are crucial to control during storage and handling to maintain the compound's purity and integrity.
Caption: Factors influencing the stability of this compound.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended. These are compiled from various supplier safety data sheets and general chemical handling guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature or freezer.[1][3] | While stable at room temperature, freezer storage can slow degradation and is recommended for maintaining long-term quality.[1][3] |
| Atmosphere | Store in a dry and well-ventilated place.[3][4] | To minimize exposure to moisture which can cause hydrolysis of the ester.[1][5] |
| Container | Keep container tightly closed.[3][4] | Prevents ingress of moisture and atmospheric contaminants. |
| Light Exposure | Protect from prolonged exposure to light.[1] | To prevent light-induced degradation. |
| Incompatible Materials | Store away from oxidizing agents and strong bases.[3][4] | Avoids potentially hazardous reactions and degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should evaluate its stability under various stress conditions. The following outlines a general experimental workflow based on established stability testing guidelines.[6]
References
Spectroscopic Analysis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note on Data: A comprehensive search of publicly available scientific databases and literature did not yield experimental spectroscopic data for Methyl 2-(5-fluoro-2-nitrophenyl)acetate. The data presented herein is therefore predicted based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions are intended to serve as a guide for researchers in the analysis and characterization of this molecule.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluoro and a nitro group on the phenyl ring, as well as a methyl ester moiety, gives rise to a unique spectroscopic profile. This guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ 8.15 | dd | 1H | H-3 | J = 8.8, 5.5 Hz |
| ~ 7.30 | dd | 1H | H-6 | J = 8.8, 2.7 Hz |
| ~ 7.20 | ddd | 1H | H-4 | J = 8.8, 8.8, 2.7 Hz |
| ~ 3.95 | s | 2H | -CH₂- | - |
| ~ 3.75 | s | 3H | -OCH₃ | - |
Disclaimer: Predicted values are estimates and may differ from experimental results.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (J, Hz) |
| ~ 170.5 | C=O | - |
| ~ 163.0 (d) | C-5 | ~ 250 |
| ~ 148.0 | C-2 | - |
| ~ 132.5 (d) | C-1 | ~ 8 |
| ~ 128.0 (d) | C-6 | ~ 22 |
| ~ 116.0 (d) | C-4 | ~ 23 |
| ~ 115.5 (d) | C-3 | ~ 8 |
| ~ 52.5 | -OCH₃ | - |
| ~ 39.0 | -CH₂- | - |
Disclaimer: Predicted values are estimates and may differ from experimental results.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2955 | Medium | Aliphatic C-H Stretch (-CH₃) |
| ~ 2850 | Medium | Aliphatic C-H Stretch (-CH₂) |
| ~ 1745 | Strong | C=O Stretch (Ester) |
| ~ 1610, 1585, 1470 | Medium-Strong | Aromatic C=C Bending |
| ~ 1530 | Strong | Asymmetric NO₂ Stretch |
| ~ 1350 | Strong | Symmetric NO₂ Stretch |
| ~ 1250 | Strong | C-O Stretch (Ester) |
| ~ 1200 | Strong | C-F Stretch |
| ~ 880 | Strong | C-N Stretch |
| ~ 830 | Strong | C-H Out-of-plane Bending |
Disclaimer: Predicted values are estimates and may differ from experimental results.
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrum Fragmentation
| m/z | Predicted Fragment Ion |
| 213 | [M]⁺ (Molecular Ion) |
| 182 | [M - OCH₃]⁺ |
| 154 | [M - COOCH₃]⁺ |
| 136 | [M - NO₂ - CH₃]⁺ |
| 108 | [C₇H₄FO]⁺ |
| 75 | [C₆H₃]⁺ |
Disclaimer: Predicted values are estimates and may differ from experimental results.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 1.0 s.
-
Acquisition Time: 3.28 s.
-
Spectral Width: 20 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: zgpg30 (proton-decoupled).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2.0 s.
-
Acquisition Time: 1.36 s.
-
Spectral Width: 240 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Accessory: Diamond ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-500.
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.
Conclusion
An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its discovery and historical context, established synthesis protocols, and its role in the development of novel therapeutic agents. Quantitative data is presented in structured tables, and key experimental procedures are meticulously outlined. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and workflows, offering a clear and concise reference for researchers in drug discovery and development.
Introduction
This compound is a substituted phenylacetate derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its structure, featuring a fluoro and a nitro group on the phenyl ring, provides unique electronic properties and multiple reactive sites, making it an attractive precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group can be readily transformed into other functional groups, such as amines, enabling a wide range of chemical modifications. This guide aims to consolidate the available scientific knowledge on this compound, presenting its synthesis, characterization, and applications in a detailed and accessible format.
History and Discovery
The development of nitrophenylacetic acid derivatives is rooted in the broader history of aromatic chemistry and the exploration of nitro compounds as synthetic intermediates. While the specific first synthesis of this compound is not prominently documented in seminal historical publications, its emergence is intrinsically linked to the advancements in fluorination and nitration techniques in organic chemistry. Early work on related nitrophenylacetic acids laid the foundation for the synthesis of more complex, substituted analogues. The introduction of a fluorine atom onto the phenyl ring became particularly significant with the rise of fluorine in drug design, a field that gained momentum in the mid-20th century. Consequently, compounds like this compound likely emerged from research programs focused on creating novel scaffolds for drug discovery, where the unique combination of substituents was strategically designed to impart desirable pharmacological properties. Its utility as a precursor for kinase inhibitors and G-protein coupled receptor (GPCR) modulators highlights its importance in contemporary drug development.
Synthetic Pathways
The primary route for the synthesis of this compound involves a two-step process: the formation of the carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid, followed by its esterification.
Synthesis of 5-Fluoro-2-nitrophenylacetic Acid
A common method for the preparation of 5-fluoro-2-nitrophenylacetic acid is through the nitration and fluorination of a suitable precursor. One documented route starts from 3-methylphenethyl alcohol. This starting material undergoes a nitration and fluorination reaction to yield the desired carboxylic acid.
Alternatively, direct fluorination of 2-nitrophenylacetic acid using hydrofluoric acid in the presence of a catalyst like nickel fluoride has also been reported as a viable method.
Caption: Synthetic routes to 5-fluoro-2-nitrophenylacetic acid.
Esterification to this compound
The final step in the synthesis is the esterification of 5-fluoro-2-nitrophenylacetic acid. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is treated with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Esterification of the carboxylic acid precursor.
Experimental Protocols
Synthesis of 5-Fluoro-2-nitrophenylacetic Acid from 3-Methylphenethyl Alcohol
Materials:
-
3-Methylphenethyl alcohol
-
Ammonium nitrate (NH₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Chloroform
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3-methylphenethyl alcohol in chloroform in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ammonium nitrate and trifluoroacetic anhydride to the cooled solution with stirring.
-
Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 5-fluoro-2-nitrophenylacetic acid by recrystallization or column chromatography.
Synthesis of this compound via Fischer Esterification
Materials:
-
5-Fluoro-2-nitrophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents like chloroform and DMSO |
Reaction Data
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield |
| Acid Synthesis | 3-Methylphenethyl alcohol | NH₄NO₃, TFAA | Chloroform | 0 °C | 87%[1] |
| Esterification | 5-Fluoro-2-nitrophenylacetic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | High (expected) |
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to undergo further chemical transformations at multiple sites.
-
Precursor for Kinase Inhibitors: The scaffold provided by this molecule is valuable for the synthesis of compounds targeting protein kinases, which are important targets in cancer therapy.[1]
-
GPCR Modulators: It is also used in the development of ligands for G-protein coupled receptors, a large family of receptors involved in numerous physiological processes.[1]
-
Heterocycle Synthesis: The nitro group can be reduced to an amine, which can then be used in cyclization reactions to form various heterocyclic systems, a common feature in many drug molecules.
Caption: Role as a key intermediate in drug discovery.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis, particularly in the realm of drug discovery. This guide has provided a detailed overview of its synthesis, historical context, and key applications. The provided experimental protocols and data tables serve as a practical resource for researchers. Further investigation into alternative synthetic routes and the full spectroscopic characterization of this compound will undoubtedly expand its utility and application in the development of novel therapeutics.
References
The Pivotal Role of Fluorine in the Reactivity of Methyl 2-(5-fluoro-2-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its chemical reactivity is dominated by the interplay of three key functional moieties: the aromatic fluorine atom, the ortho-nitro group, and the active methylene group of the acetate side chain. The fluorine atom, in concert with the strongly electron-withdrawing nitro group, profoundly activates the phenyl ring for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the role of fluorine in modulating the reactivity of this compound. It details experimental protocols for its principal reactions, presents quantitative data where available, and uses logical diagrams to illustrate reaction pathways and mechanisms.
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. In the context of this compound, the fluorine atom plays a crucial electronic role that governs the molecule's synthetic utility. This technical guide will explore the multifaceted reactivity of this compound, with a particular focus on how the fluorine substituent dictates its behavior in key chemical transformations.
Electronic Effects of the Fluorine Substituent
The reactivity of the aromatic ring in this compound is a direct consequence of the electronic properties of its substituents.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and increasing its electrophilicity.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic π-system through resonance. This electron-donating effect is most pronounced at the ortho and para positions.
In conjunction with the potent electron-withdrawing nitro group (-I, -M), the overall electronic landscape of the phenyl ring is highly electron-deficient. This pronounced electrophilicity is the primary driver for the facile nucleophilic aromatic substitution reactions that characterize this molecule.
Key Reactions and the Role of Fluorine
The unique electronic and structural features of this compound allow for a variety of chemical transformations at three primary sites: the aromatic ring, the nitro group, and the active methylene group.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction of this molecule is the displacement of the fluorine atom by various nucleophiles. The nitro group, being ortho to the fluorine, provides strong activation for SNAr by stabilizing the negatively charged Meisenheimer intermediate.
Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Diagram: Generalized SNAr Mechanism
Caption: Generalized mechanism for the SNAr reaction.
Quantitative Data for SNAr Reactions:
| Nucleophile (Nu-H) | Reagents and Conditions | Product | Yield (%) | Reference Compound |
| N-methylaniline | t-Bu-P4 (20 mol%), 4Å MS, 80 °C | N-methyl-N-(2-nitro-5-carboxymethylphenyl)aniline | 60-88 | 4-Fluorobiphenyl |
| Pyrrole | t-Bu-P4 (20 mol%), 4Å MS, 80 °C | Methyl 2-(2-nitro-5-(1H-pyrrol-1-yl)phenyl)acetate | High | 4-Fluorobiphenyl |
| Thiophenol | NaH, THF, rt | Methyl 2-(2-nitro-5-(phenylthio)phenyl)acetate | Good | 2-Fluoro-5-nitrobenzene-1,4-diamine |
| Methanol | NaH, THF, 60-80 °C | Methyl 2-(5-methoxy-2-nitrophenyl)acetate | Good | 2-Fluoro-5-nitrobenzene-1,4-diamine |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).
-
Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for SNAr
Caption: A typical experimental workflow for SNAr reactions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, a crucial transformation for introducing a key pharmacophoric element. This reaction opens up possibilities for further functionalization, such as amide bond formation or the synthesis of heterocyclic systems like indoles.
Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
-
In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add a catalyst, such as 10% Palladium on Carbon (Pd/C) (1-5 mol% Pd).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Quantitative Data for Nitro Reduction:
While specific yields for the reduction of this compound are not explicitly documented, reductions of similar nitrophenyl compounds using catalytic hydrogenation typically proceed in high to quantitative yields.
| Substrate | Reducing Agent | Conditions | Product | Yield (%) |
| 2-Methyl-5-nitrophenyl acetate | 10% Pd/C, H₂ | Ethyl acetate, rt, 2h | 3-Acetoxy-4-methylaniline | 94 |
| 2-Nitrophenylboronic acid | 10% Pd/C, H₂ | Methanol, rt | 2-Aminophenylboronic acid | High |
Diagram: Logical Relationship in Indole Synthesis
Caption: Pathway to indole synthesis from the reduced product.
Reactions of the Active Methylene Group
The methylene group alpha to the ester carbonyl is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.
Experimental Protocol: Alkylation of the Active Methylene Group
-
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the mixture at low temperature for a period to ensure complete enolate formation.
-
Add an alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data for Active Methylene Reactions:
A related reaction involving the active methylene group of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate provides an indication of the reactivity.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | Paraformaldehyde, Tetrabutylammonium iodide, K₂CO₃, Toluene | Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | 87 |
Hydrolysis of the Methyl Ester
The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is useful for modifying the pharmacokinetic properties of a drug candidate or for enabling further synthetic manipulations.
Experimental Protocol: Basic Hydrolysis of the Methyl Ester
-
Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., 1M NaOH or LiOH).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration or extract the aqueous layer with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the carboxylic acid.
Conclusion
The fluorine atom in this compound is a critical determinant of its chemical reactivity. Its strong inductive electron-withdrawing effect, in synergy with the ortho-nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a valuable precursor for a wide range of substituted aromatic compounds. Furthermore, the presence of the nitro group and the active methylene of the acetate moiety provides additional handles for diverse synthetic transformations. This technical guide has provided an overview of the key reactions of this versatile building block, along with experimental protocols and relevant data to aid researchers in its effective utilization in the synthesis of complex molecules for drug discovery and development.
Methodological & Application
Synthesis of "Methyl 2-(5-fluoro-2-nitrophenyl)acetate" from 5-fluoro-2-nitrophenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate from its corresponding carboxylic acid, 5-fluoro-2-nitrophenylacetic acid, via Fischer esterification. This method offers a reliable and straightforward approach for obtaining the desired ester, a valuable intermediate in the synthesis of various pharmaceutical compounds. Included are reaction parameters, purification methods, and characterization data.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. The presence of the fluoro and nitro groups on the phenyl ring makes it a versatile substrate for further chemical modifications, enabling the synthesis of a wide range of biologically active molecules. The esterification of the parent carboxylic acid is a fundamental step in leveraging this intermediate for the development of novel therapeutics. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and efficient method for this transformation.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed esterification of 5-fluoro-2-nitrophenylacetic acid with methanol.
Caption: Reaction scheme for the Fischer esterification of 5-fluoro-2-nitrophenylacetic acid.
Experimental Protocol
This protocol is based on the principles of Fischer esterification and is optimized for the synthesis of this compound.
Materials:
-
5-fluoro-2-nitrophenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is at least 10:1 to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. A typical catalytic loading is 1-5 mol% relative to the carboxylic acid.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C, the boiling point of methanol) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Quenching: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
Purification:
The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the final product.
Data Presentation
Table 1: Reactant and Reagent Quantities (Illustrative Example)
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 5-Fluoro-2-nitrophenylacetic acid | 199.14 | 5.0 | 25.1 | 1 |
| Methanol | 32.04 | 32.2 | 1000 | ~40 |
| Sulfuric Acid (98%) | 98.08 | ~0.12 | ~1.25 | ~0.05 |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Expected Yield | 85-95% (based on similar esterifications) |
| Appearance of Product | Pale yellow oil or solid |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data (Predicted)
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 8.1 (dd, 1H, Ar-H)
-
δ ~ 7.4 (m, 1H, Ar-H)
-
δ ~ 7.2 (m, 1H, Ar-H)
-
δ ~ 3.9 (s, 2H, -CH₂-)
-
δ ~ 3.7 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 170 (C=O)
-
δ ~ 162 (d, JCF, Ar-C-F)
-
δ ~ 148 (Ar-C-NO₂)
-
δ ~ 130 (Ar-C)
-
δ ~ 125 (d, JCF, Ar-C)
-
δ ~ 115 (d, JCF, Ar-C)
-
δ ~ 53 (-OCH₃)
-
δ ~ 38 (-CH₂-)
Mass Spectrometry (ESI+):
-
m/z = 214.05 [M+H]⁺
-
m/z = 236.03 [M+Na]⁺
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
The nitrophenylacetic acid derivative should be handled with care as it may be an irritant.
-
Perform the reaction in a well-ventilated fume hood.
Conclusion
The Fischer esterification of 5-fluoro-2-nitrophenylacetic acid provides an effective and high-yielding route to this compound. This protocol outlines a clear and reproducible method suitable for use in research and development settings. The resulting ester is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery.
Application Notes and Protocols: Esterification of 2-(5-Fluoro-2-nitrophenyl)acetic acid to Methyl 2-(5-fluoro-2-nitrophenyl)acetate
Abstract
This document provides a detailed protocol for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in the development of various pharmaceuticals. The synthesis is achieved through a classic Fischer esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid using methanol as both the reagent and solvent, catalyzed by a strong acid. This application note outlines the reaction procedure, purification methods, and characterization of the final product.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted phenyl ring, makes it a suitable precursor for the synthesis of a wide range of biologically active molecules. The esterification of the corresponding carboxylic acid is a fundamental step in its preparation. The Fischer esterification is a reliable and well-established method for this transformation, offering good yields and operational simplicity. This protocol details a standard laboratory procedure for this synthesis.
Reaction Scheme
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of Fischer Esterification.
Safety Precautions
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Perform the reaction in a well-ventilated area, preferably a fume hood.
-
Ensure all glassware is properly secured.
Conclusion
The Fischer esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid provides an efficient and straightforward route to this compound. The protocol described herein is a reliable method for obtaining this important synthetic intermediate in good yield and purity. Adherence to the outlined procedure and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a key intermediate in pharmaceutical research and drug development, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The presence of both a nitro group and a fluorine atom on the phenyl ring makes it an ideal substrate for further chemical modifications. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a powerful and widely used reaction in medicinal chemistry.[1][3][4][5] This document provides detailed protocols for the synthesis of this compound and related compounds via nucleophilic aromatic substitution, along with relevant data and workflow visualizations.
Reaction Principle:
The synthesis of aryl-acetic acid derivatives through nucleophilic aromatic substitution typically involves the reaction of an activated halo-nitroaromatic compound with a malonic ester, followed by hydrolysis and decarboxylation. In the context of this compound, a more direct approach can be envisioned through the reaction of 2,4-difluoronitrobenzene with the enolate of methyl acetate. However, a more common and well-documented route involves the use of a malonic ester, which provides a stable carbanion for the nucleophilic attack. The subsequent hydrolysis and decarboxylation of the resulting malonate derivative yield the desired product.
A closely related and well-documented synthesis is that of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, which serves as an excellent model for the synthesis of the target compound.[6][7] The protocol provided below is based on this established procedure.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate
This protocol describes the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with dimethyl malonate.[6][7]
Materials:
-
2,4-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in DMF, add dimethyl malonate (1.0 equivalent) and potassium carbonate (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate as a pale-yellow solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, a close analogue of the target compound.[6][7]
| Parameter | Value | Reference |
| Starting Material | 2,4-Difluoronitrobenzene | [6] |
| Nucleophile | Dimethyl malonate | [6] |
| Base | Potassium carbonate | [6] |
| Solvent | DMF | [6] |
| Molar Ratio (Substrate:Nucleophile:Base) | 1 : 1 : 3 | [6] |
| Reaction Time | Not specified, typically monitored by TLC | |
| Yield | ~92% | [7] |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate via nucleophilic aromatic substitution.
Caption: Experimental workflow for the synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression from the synthesized intermediate to its application in drug development.
Caption: Role of this compound in drug development.
Applications in Drug Development
This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse chemical moieties.[2] This versatility allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of lead compounds.[1] These intermediates are particularly important in the development of kinase inhibitors, a class of targeted cancer therapeutics.[1] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.[2]
References
- 1. Methyl 2-(2-fluoro-5-nitrophenyl)acetate (1241920-02-4) for sale [vulcanchem.com]
- 2. Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate | Benchchem [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vapourtec.com [vapourtec.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a key building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its chemical structure, featuring a fluorinated phenyl ring activated by a nitro group, offers a versatile platform for the synthesis of complex heterocyclic scaffolds that can effectively target the ATP-binding site of various kinases. The electron-withdrawing properties of the nitro and fluoro groups make the phenyl ring susceptible to nucleophilic substitution, while the nitro group itself can be readily reduced to an amine, providing a crucial handle for further chemical elaboration. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent and selective kinase inhibitors.
Key Advantages of this compound in Kinase Inhibitor Synthesis
-
Versatile Synthetic Handle: The nitro group can be efficiently reduced to an amine, which serves as a key nucleophile in the formation of various heterocyclic cores common in kinase inhibitors, such as quinazolines, indoles, and pyrimidines.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance binding affinity to the target kinase, improve metabolic stability, and modulate the pKa of nearby functional groups, thereby favorably influencing the pharmacokinetic profile of the final compound.
-
Strategic Vector for Library Synthesis: The reactivity of the acetyl group and the transformable nitro group allow for divergent synthesis strategies, enabling the creation of focused libraries of kinase inhibitors for structure-activity relationship (SAR) studies.
Illustrative Synthetic Pathway to a Tyrosine Kinase Inhibitor Scaffold
The following multi-step synthesis illustrates the conversion of this compound to a functionalized aminophenylacetate intermediate, a versatile precursor for a variety of tyrosine kinase inhibitors.
Caption: Synthetic workflow from the starting material to a kinase inhibitor precursor.
Experimental Protocols
Protocol 1: Reduction of the Nitro Group
This protocol details the reduction of the nitro group in this compound to form the corresponding aniline derivative.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or Tin(II) chloride (SnCl₂) and concentrated HCl
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-(2-amino-5-fluorophenyl)acetate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Alternative Procedure (Tin(II) Chloride Reduction):
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 2: Amide Coupling to Form a Kinase Inhibitor Precursor
This protocol describes the coupling of the synthesized Methyl 2-(2-amino-5-fluorophenyl)acetate with an acyl chloride to form a precursor to a kinase inhibitor scaffold.
Materials:
-
Methyl 2-(2-amino-5-fluorophenyl)acetate
-
Acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Methyl 2-(2-amino-5-fluorophenyl)acetate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Illustrative Synthetic and Biological Data
The following tables present hypothetical, yet representative, data for the synthesis and biological evaluation of a series of kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate the potential of this starting material.
Table 1: Illustrative Reaction Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Illustrative Yield (%) |
| 1 | Nitro Reduction | This compound | Methyl 2-(2-amino-5-fluorophenyl)acetate | 90-95 |
| 2 | Amide Coupling | Methyl 2-(2-amino-5-fluorophenyl)acetate | Amide Precursor | 85-90 |
| 3 | Cyclization | Amide Precursor | Heterocyclic Kinase Inhibitor Core | 70-80 |
| 4 | Final Modification | Heterocyclic Core | Final Kinase Inhibitor | 60-75 |
Table 2: Illustrative Biological Activity of Synthesized Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| KINI-001 | EGFR | 15 | 0.5 |
| KINI-002 | VEGFR2 | 25 | 1.2 |
| KINI-003 | ALK | 8 | 0.3 |
| KINI-004 | c-Met | 30 | 1.8 |
Targeted Signaling Pathway: Tyrosine Kinase Signaling
Kinase inhibitors synthesized from this compound can be designed to target various protein kinases, including receptor tyrosine kinases (RTKs) which are pivotal in cancer progression. The diagram below illustrates a simplified RTK signaling pathway.
Caption: A simplified diagram of a receptor tyrosine kinase signaling cascade.
Experimental Workflow for Kinase Inhibitor Screening
The following workflow outlines the typical screening process to evaluate the efficacy of newly synthesized kinase inhibitors.
Caption: A typical workflow for the screening and optimization of kinase inhibitors.
Conclusion
This compound represents a valuable and strategically important starting material for the synthesis of novel kinase inhibitors. Its inherent chemical functionalities allow for the construction of diverse and potent molecules capable of targeting key signaling pathways implicated in various diseases, particularly cancer. The protocols and data presented herein provide a foundational guide for researchers to explore the full potential of this versatile building block in their drug discovery programs.
Application Notes and Protocols: Methyl 2-(5-fluoro-2-nitrophenyl)acetate as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The inherent reactivity of this precursor, stemming from its nitro and fluoro substituents, makes it a versatile starting material for the construction of complex molecular architectures.[1]
Overview of Synthetic Applications
This compound is a valuable building block for the synthesis of a range of heterocyclic compounds, primarily through a key synthetic transformation: the reduction of the nitro group to an amine. This in-situ generated aniline derivative can then undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic ring systems.
Key applications include the synthesis of:
-
Benzodiazepine Derivatives: These seven-membered heterocyclic compounds are well-known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The synthesis typically involves the reduction of the nitro group followed by reaction with an appropriate synthon to form the diazepine ring.
-
Quinoxaline Derivatives: Quinoxalines are bicyclic heterocycles that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. Their synthesis from the title precursor involves reductive cyclization with a 1,2-dicarbonyl compound or its equivalent.
-
Other Nitrogen-Containing Heterocycles: The reactive nature of the precursor allows for its use in the synthesis of other heterocyclic systems relevant to drug discovery, such as benzazocines.[2]
The presence of the fluorine atom on the phenyl ring is of particular significance in drug design, as it can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compound.[3]
Logical Workflow for Heterocycle Synthesis
The general synthetic strategy involves a two-step process that can often be performed in a one-pot fashion.
References
Application Notes and Protocols: Synthesis of Dabrafenib Intermediates from Methyl 2-(5-fluoro-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed synthetic pathway for the preparation of key intermediates of the targeted anticancer drug, Dabrafenib, starting from Methyl 2-(5-fluoro-2-nitrophenyl)acetate. The protocols are based on established chemical transformations and analogous procedures found in the synthesis of Dabrafenib and related molecules.
Introduction
Dabrafenib is a potent inhibitor of BRAF kinase, an enzyme often mutated in various cancers, most notably melanoma. The synthesis of Dabrafenib involves the construction of a core structure containing a thiazole ring linked to a sulfonamide moiety. This compound serves as a viable starting material for the convergent synthesis of a key thiazole intermediate. This document outlines a four-step synthetic sequence:
-
Reduction of the nitro group to form an aniline derivative.
-
Sulfonylation of the resulting amine with 2,6-difluorobenzenesulfonyl chloride.
-
α-Halogenation of the phenylacetate intermediate.
-
Thiazole ring formation via cyclocondensation.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway from this compound to a key Dabrafenib thiazole intermediate.
Experimental Protocols and Data
Step 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using stannous chloride dihydrate. An alternative method using catalytic hydrogenation is also presented.
Method 1: Stannous Chloride Reduction
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 eq |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | 5.0 - 10.0 eq |
| Solvent | Ethanol |
| Temperature | 30°C (with sonication) or reflux |
| Reaction Time | 2 - 4 hours |
| Work-up | Basification with 2M KOH, extraction with ethyl acetate |
| Purification | Column chromatography on silica gel |
| Expected Yield | 70 - 85% |
Protocol:
-
To a solution of this compound in ethanol, add stannous chloride dihydrate.
-
The reaction mixture is either subjected to ultrasonic irradiation at 30°C or heated to reflux until the reaction is complete as monitored by TLC.[1]
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and 2M aqueous potassium hydroxide.[1]
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-(2-amino-5-fluorophenyl)acetate.
Method 2: Catalytic Hydrogenation
| Parameter | Value/Condition |
| Reactants | |
| This compound | 1.0 eq |
| Palladium on Carbon (5% or 10% Pd) | 5 - 10 mol% |
| Hydrogen Source | Hydrogen gas (balloon or Parr apparatus) or Sodium hypophosphite |
| Solvent | Methanol or Ethanol |
| Temperature | Room temperature |
| Reaction Time | 2 - 12 hours |
| Work-up | Filtration of catalyst, solvent evaporation |
| Purification | Column chromatography if necessary |
| Expected Yield | 85 - 95% |
Protocol:
-
Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium on carbon catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-(2-amino-5-fluorophenyl)acetate.
Step 2: Sulfonylation of Methyl 2-(2-amino-5-fluorophenyl)acetate
This step involves the formation of a sulfonamide linkage, a key structural feature of Dabrafenib.
| Parameter | Value/Condition |
| Reactants | |
| Methyl 2-(2-amino-5-fluorophenyl)acetate | 1.0 eq |
| 2,6-Difluorobenzenesulfonyl chloride | 1.1 - 1.2 eq |
| Base | Pyridine or Triethylamine |
| Solvent | Dichloromethane (DCM) or Pyridine |
| Temperature | 0°C to room temperature |
| Reaction Time | 12 - 18 hours |
| Work-up | Acidic wash, extraction with DCM |
| Purification | Column chromatography or recrystallization |
| Expected Yield | 80 - 90% |
Protocol:
-
Dissolve Methyl 2-(2-amino-5-fluorophenyl)acetate in dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine (or triethylamine).
-
Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Methyl 2-(2-((2,6-difluorophenyl)sulfonamido)-5-fluorophenyl)acetate.
Step 3: α-Bromination of the Phenylacetate Intermediate
This step prepares the molecule for the subsequent thiazole ring formation.
| Parameter | Value/Condition |
| Reactants | |
| Methyl 2-(2-((2,6-difluorophenyl)sulfonamido)-5-fluorophenyl)acetate | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 - 1.3 eq |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (catalytic) |
| Solvent | Carbon tetrachloride or Dichloromethane |
| Temperature | Reflux |
| Reaction Time | 2 - 6 hours |
| Work-up | Aqueous wash, extraction |
| Purification | Column chromatography |
| Expected Yield | 75 - 85% |
Protocol:
-
Dissolve Methyl 2-(2-((2,6-difluorophenyl)sulfonamido)-5-fluorophenyl)acetate in carbon tetrachloride or dichloromethane.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 2-bromo-2-(2-((2,6-difluorophenyl)sulfonamido)-5-fluorophenyl)acetate.
Step 4: Thiazole Ring Formation
This is the key step for the construction of the thiazole core of the Dabrafenib intermediate.
| Parameter | Value/Condition |
| Reactants | |
| Methyl 2-bromo-2-(2-((2,6-difluorophenyl)sulfonamido)-5-fluorophenyl)acetate | 1.0 eq |
| Pivalothioamide (2,2-dimethylpropanethioamide) | 1.2 - 1.5 eq |
| Solvent | Ethanol, Isopropanol, or Dimethylformamide (DMF) |
| Temperature | 70 - 90°C |
| Reaction Time | 4 - 8 hours |
| Work-up | Precipitation by addition of water, filtration |
| Purification | Recrystallization |
| Expected Yield | 70 - 85% |
Protocol:
-
To a solution of Methyl 2-bromo-2-(2-((2,6-difluorophenyl)sulfonamido)-5-fluorophenyl)acetate in ethanol, add pivalothioamide.
-
Heat the reaction mixture to 70-90°C and stir for 4-8 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and then with a cold mixture of ethanol and water.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Dabrafenib thiazole intermediate.
Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of the Dabrafenib intermediate.
References
Application Notes and Protocols: The Role of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in the Synthesis of Trametinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Methyl 2-(5-fluoro-2-nitrophenyl)acetate as a key starting material in the synthesis of intermediates for the MEK inhibitor, trametinib. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in the development of novel synthetic routes.
Introduction
Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making MEK an attractive therapeutic target. The synthesis of trametinib and its analogues is of significant interest in medicinal chemistry and drug development.
This compound is a versatile building block in organic synthesis. Its structural features, including a reactive nitro group and a fluorine substituent, make it an attractive precursor for the synthesis of various pharmaceutical intermediates. The electron-withdrawing nature of the nitro and fluoro groups influences the reactivity of the phenyl ring, making it amenable to nucleophilic substitution and reduction reactions.[1] This document outlines a plausible synthetic strategy and detailed protocols for the utilization of this compound in the synthesis of key trametinib intermediates.
Proposed Synthetic Pathway
The proposed synthesis targets a key intermediate, N-(3-aminophenyl)acetamide , which is a known fragment in some trametinib synthesis strategies.
Experimental Protocols
Protocol 1: Reduction of this compound to Methyl 2-(2-amino-5-fluorophenyl)acetate
This protocol describes the reduction of the nitro group of this compound to form the corresponding aniline derivative, a crucial step in elaborating the molecule into a trametinib intermediate. Catalytic hydrogenation is a common and effective method for this transformation.[2][3][4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(2-amino-5-fluorophenyl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Catalyst | 10% Palladium on carbon (Pd/C) | [2][3] |
| Solvent | Methanol or Ethyl Acetate | [2] |
| Reducing Agent | Hydrogen gas (H₂) | [2][3] |
| Expected Yield | High | [2][4] |
Signaling Pathway
Trametinib targets the MEK1 and MEK2 proteins in the RAS/RAF/MEK/ERK signaling pathway. Understanding this pathway is crucial for comprehending the mechanism of action of trametinib.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of trametinib on MEK1/2.
Experimental Workflow
The overall workflow for the synthesis of a trametinib intermediate from this compound is depicted below.
Caption: Proposed workflow for the synthesis of trametinib intermediates from this compound.
Conclusion
This compound represents a viable and strategically important starting material for the synthesis of trametinib intermediates. The protocols and pathways outlined in these application notes provide a solid foundation for researchers to explore and optimize synthetic routes to this important anticancer agent. The key transformation, the reduction of the nitro group, can be achieved with high efficiency using standard procedures, opening up avenues for the construction of the complex heterocyclic core of trametinib. Further investigation into the subsequent cyclization and functionalization steps will be crucial for the successful implementation of this synthetic strategy.
References
Application Notes and Protocols: Methyl 2-(5-fluoro-2-nitrophenyl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a valuable building block in medicinal chemistry, belonging to the class of aromatic esters. Its structure is characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a nitro group at the 2-position, connected to a methyl acetate group via a methylene bridge.[1] The presence of the electron-withdrawing nitro and fluorine groups significantly influences the compound's chemical reactivity, rendering it susceptible to nucleophilic substitution and reduction reactions.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex, biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 29640-99-1 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol [1] |
| IUPAC Name | This compound |
| Solubility | Highly soluble in Chloroform, Soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM, Low solubility in aqueous solutions[1] |
| Storage Conditions | Room temperature, protect from light and moisture[1] |
Synthesis
The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid.[1] A common synthetic approach involves two main steps:
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Nitration and Fluorination: The synthesis of the precursor, 5-fluoro-2-nitrophenylacetic acid, can be accomplished starting from 3-methylphenethyl alcohol. This involves nitration using ammonium nitrate and trifluoroacetic anhydride in chloroform.[1]
-
Esterification: The resulting carboxylic acid is then treated with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final methyl ester product.[1]
Table 2: Synthesis Conditions for 5-Fluoro-2-Nitrophenylacetic Acid [1]
| Parameter | Value |
| Starting Material | 3-Methylphenethyl alcohol |
| Reagents | NH₄NO₃, Trifluoroacetic anhydride (TFAA) |
| Solvent | Chloroform |
| Temperature | 0°C |
| Reaction Time | 3 hours |
| Yield | 87% |
Applications in Medicinal Chemistry
This compound serves as a critical intermediate in the discovery and development of new therapeutic agents.
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Active Pharmaceutical Ingredient (API) Development: It is a precursor for molecules that target kinase inhibition and G-protein-coupled receptor (GPCR) modulation.[1]
-
Structure-Activity Relationship (SAR) Studies: The fluorine and nitro groups on the phenyl ring allow for the fine-tuning of electronic properties, which can be leveraged to enhance the binding affinity and selectivity of drug candidates.[1]
-
Peptide Mimetics: This building block can be used to incorporate aromatic and electron-deficient characteristics into peptide backbones.[1]
-
Anticancer Agent Synthesis: In a 2024 study, this compound was utilized in the synthesis of a novel tyrosine kinase inhibitor. The nitro group was reduced to an amine, which was essential for creating a pharmacophoric hinge-binding motif.[1]
-
Neurodegenerative Disease Research: There is ongoing exploration of its use in developing drug candidates for neurodegenerative diseases, taking advantage of its potential to cross the blood-brain barrier.[1]
Key Reactions and Transformations
The functional groups of this compound allow for several key chemical transformations that are pivotal in the synthesis of more complex molecules. The most common and critical reaction is the reduction of the nitro group to an amine. This transformation is fundamental as it introduces a versatile primary amine group that can undergo a wide array of subsequent reactions, including amidation, alkylation, and diazotization, to build diverse molecular scaffolds.
Caption: Synthetic utility of this compound.
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to Synthesize Methyl 2-(2-amino-5-fluorophenyl)acetate
This protocol describes a general procedure for the reduction of the nitro group of this compound to the corresponding amine, a key step in many synthetic pathways.
Materials:
-
This compound
-
Ethanol (or Ethyl Acetate)
-
Palladium on Carbon (10% Pd/C)
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Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Purification: Wash the filter cake with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Characterization: The resulting Methyl 2-(2-amino-5-fluorophenyl)acetate can be further purified by column chromatography if necessary and characterized by analytical techniques such as NMR and Mass Spectrometry.
Signaling Pathway Context
Given its application in the synthesis of kinase inhibitors, it is relevant to visualize a simplified, generic kinase signaling pathway. Kinase inhibitors often function by blocking the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that can lead to pathological conditions such as cancer cell proliferation.
Caption: Generic kinase signaling pathway and point of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl 2-(5-fluoro-2-nitrophenyl)acetate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Nitration of 4-Fluorophenylacetic Acid
Issue 1: Low Yield of 5-Fluoro-2-nitrophenylacetic acid
| Possible Cause | Recommendation |
| Incomplete Reaction | - Ensure the nitrating agent is added slowly and at a low temperature (0-5 °C) to prevent decomposition. - Allow the reaction to stir for a sufficient time after the addition is complete. Monitor progress using Thin Layer Chromatography (TLC). |
| Side Reactions (e.g., formation of isomers, polynitration) | - Maintain strict temperature control. Exceeding the optimal temperature can lead to the formation of unwanted isomers and dinitrated products. - Use the correct stoichiometry of nitric acid. An excess may lead to over-nitration. |
| Loss of Product During Work-up | - When quenching the reaction with ice water, ensure the mixture is thoroughly cooled to maximize precipitation of the product. - During extraction, use an appropriate solvent (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Formation of a Dark-Colored or Tarry Reaction Mixture
| Possible Cause | Recommendation |
| Oxidation of Starting Material or Product | - This can be caused by an excessively high reaction temperature or a "runaway" reaction. |
| Excessive Reaction Temperature | - Maintain strict temperature control, ideally between 0-5 °C, using an ice-salt bath. |
| Rapid Addition of Nitrating Agent | - Add the nitrating mixture dropwise with vigorous stirring to prevent localized overheating.[1] |
Issue 3: Product is an Oil or Sticky Solid and Difficult to Filter
| Possible Cause | Recommendation |
| Presence of Isomeric Byproducts | - The presence of ortho- and para-isomers can sometimes result in a non-crystalline product.[1] |
| Incomplete Removal of Acidic Residue | - After quenching, thoroughly wash the crude product with cold water until the washings are neutral to pH paper. A subsequent wash with a small amount of cold ethanol may help solidify the product.[1] |
Stage 2: Fischer Esterification of 5-Fluoro-2-nitrophenylacetic Acid
Issue 1: Low Yield of this compound
| Possible Cause | Recommendation |
| Equilibrium Limitation | - Fischer esterification is a reversible reaction. Use a large excess of methanol (can also be used as the solvent) to drive the equilibrium towards the product.[2] - Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves. |
| Insufficient Catalyst | - Ensure a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) is used. |
| Incomplete Reaction | - Increase the reaction time and/or temperature (reflux). Monitor the reaction progress by TLC. |
Issue 2: Incomplete Consumption of Starting Material
| Possible Cause | Recommendation |
| Insufficient Reflux Time | - Ensure the reaction is refluxed for an adequate duration. Monitor by TLC until the starting carboxylic acid is no longer observed. |
| Water in the Reaction Mixture | - Use anhydrous methanol and ensure all glassware is thoroughly dried to prevent the reverse reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common synthetic route involves a two-step process:
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Nitration: 4-Fluorophenylacetic acid is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid to produce 5-fluoro-2-nitrophenylacetic acid.
-
Esterification: The resulting 5-fluoro-2-nitrophenylacetic acid is then esterified using methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, via a Fischer esterification.[3]
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (0-5 °C) is crucial to prevent the formation of unwanted isomers and polynitrated byproducts.[1] The rate of addition of the nitrating mixture should also be slow and controlled.
Q3: How can I purify the final product, this compound?
A3: The crude product can be purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate.[4][5] Recrystallization from a suitable solvent is also a viable purification method.
Q4: I am observing the formation of multiple spots on my TLC during the nitration. What are these likely to be?
A4: The multiple spots are likely a mixture of the desired 2-nitro isomer and other positional isomers (e.g., 3-nitro, 4-nitro). The directing effects of the fluoro and acetyl groups on the phenyl ring can lead to the formation of these byproducts. Careful control of reaction conditions, particularly temperature, can help to improve the regioselectivity of the reaction.
Q5: How can I effectively remove the acid catalyst after the esterification reaction?
A5: During the work-up, the organic layer containing the ester should be washed with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst, converting it into its salt, which is soluble in the aqueous layer and can be easily separated.
Quantitative Data Presentation
The following table summarizes reported yields for the key steps in the synthesis of this compound and related reactions.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Reported Yield |
| Nitration | 3-Methylphenethyl alcohol | Ammonium nitrate, Trifluoroacetic anhydride, Chloroform, 0°C | 5-Fluoro-2-nitrophenylacetic acid | 87%[3] |
| Esterification (General) | Benzoic Acid | Methanol, conc. H₂SO₄, 65°C | Methyl benzoate | 90%[6] |
| Esterification (General) | Hydroxy acid | Anhydrous ethanol, conc. H₂SO₄, reflux | Ethyl ester | 95%[6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Synthesis of 5-Fluoro-2-nitrophenylacetic Acid (Nitration)
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Preparation of Nitrating Mixture: In a flask, cautiously add a stoichiometric amount of concentrated nitric acid to a cooled (0 °C) amount of concentrated sulfuric acid (typically in a 1:1 to 1:2 molar ratio relative to the nitric acid). Keep this mixture in an ice bath.
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Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-fluorophenylacetic acid in a suitable solvent such as dichloromethane or use concentrated sulfuric acid as the solvent. Cool the flask to 0-5 °C using an ice-salt bath.
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Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-fluorophenylacetic acid, ensuring the temperature of the reaction mixture does not exceed 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes. Monitor the progress of the reaction by TLC.
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Work-up:
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Carefully pour the reaction mixture onto crushed ice with stirring.
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If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-fluoro-2-nitrophenylacetic acid.
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Step 2: Synthesis of this compound (Esterification)
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Reaction Setup: In a round-bottom flask, dissolve the crude 5-fluoro-2-nitrophenylacetic acid from the previous step in a large excess of anhydrous methanol.
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the solution.
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Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.
-
Work-up:
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Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
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Dissolve the residue in ethyl acetate.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methyl 2-(2-fluoro-5-nitrophenyl)acetate (1241920-02-4) for sale [vulcanchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
General Synthesis Overview
The synthesis of this compound is typically a multi-step process. A common route involves three key stages:
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 2,4-difluoronitrobenzene with a malonic ester, such as dimethyl malonate, to form dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.
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Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to 5-fluoro-2-nitrophenylacetic acid.
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Esterification: Reaction of the resulting carboxylic acid with methanol to yield the final product, this compound.
Each of these steps presents unique challenges and potential for side reactions. This guide will address issues that may arise at each stage.
Frequently Asked Questions (FAQs) & Troubleshooting
Stage 1: Nucleophilic Aromatic Substitution
Q1: My reaction to form dimethyl 2-(5-fluoro-2-nitrophenyl)malonate is showing low yield. What are the possible causes and solutions?
A1: Low yields in this SNAr reaction can be attributed to several factors. Here are some common issues and troubleshooting tips:
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Insufficiently Anhydrous Conditions: The malonate enolate is a strong base and will be quenched by any residual water in the solvent or on the glassware.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents. Consider drying the solvent over molecular sieves prior to use.
-
-
Weak Base: The base used may not be strong enough to completely deprotonate the dimethyl malonate.
-
Solution: While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective. However, these require stricter anhydrous conditions.
-
-
Reaction Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, promoting side reactions.
-
Solution: The optimal temperature is typically between room temperature and 80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature for your specific setup.
-
-
Formation of Side Products: A common side product is the disubstituted product where a second molecule of the nitrophenyl ring reacts at the other fluorine position. Another possibility is reaction at the nitro group.
-
Solution: Use a slight excess of the malonate nucleophile to favor the monosubstituted product. Careful control of reaction time and temperature can also minimize the formation of the disubstituted byproduct.
-
Q2: I am observing multiple spots on my TLC plate after the SNAr reaction. What are the likely impurities?
A2: Besides unreacted starting materials, you may be observing the following impurities:
-
Isomeric Product: Substitution at the 4-position instead of the 2-position of 2,4-difluoronitrobenzene, leading to the formation of dimethyl 2-(4-fluoro-2-nitrophenyl)malonate. The nitro group strongly activates the fluorine atom in the ortho and para positions for nucleophilic attack.
-
Disubstituted Product: As mentioned above, a second molecule of 2,4-difluoronitrobenzene can react with the product.
-
Hydrolyzed Products: If there is water present, you might see the corresponding carboxylic acids from the hydrolysis of the ester groups.
Table 1: Typical Reaction Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition | Reference |
| Starting Material | 2,4-difluoronitrobenzene, Dimethyl malonate | [1] |
| Base | Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) | [1] |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | [1] |
| Temperature | 25°C to 80°C | [1] |
| Reaction Time | 1 to 24 hours | [1] |
| Typical Yield | 75-95% | [1] |
Diagram 1: Synthetic Pathway and Potential Side Reactions in Stage 1
Caption: Main reaction and potential side reactions in the synthesis of the malonate intermediate.
Stage 2: Hydrolysis and Decarboxylation
Q3: The hydrolysis and decarboxylation of my malonate intermediate is not going to completion. What can I do?
A3: Incomplete reaction is a common issue in this step. Consider the following:
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Insufficient Hydrolysis: The ester groups may not be fully hydrolyzed to the carboxylic acid.
-
Solution: Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) used for saponification. Ensure the reaction mixture is homogeneous.
-
-
Inefficient Decarboxylation: The decarboxylation of the resulting malonic acid derivative might require more forcing conditions.
-
Solution: After acidification of the hydrolyzed product, ensure the mixture is heated to a sufficient temperature (often reflux) to drive off CO2. The presence of the electron-withdrawing nitro group can influence the stability of the intermediate and the required temperature.
-
Q4: I am getting a low yield of 5-fluoro-2-nitrophenylacetic acid and a lot of tar-like material. Why is this happening?
A4: The formation of tar or decomposition products can be due to the harsh conditions required for decarboxylation.
-
High Temperatures: Prolonged heating at high temperatures can lead to degradation of the product.
-
Solution: Carefully monitor the reaction and try to find the minimum temperature and time required for complete decarboxylation. Using a solvent with an appropriate boiling point can help control the temperature.
-
-
Strongly Acidic Conditions: Very strong acidic conditions can also promote side reactions.
-
Solution: Use the minimum amount of acid necessary to neutralize the base from the hydrolysis step and catalyze the decarboxylation.
-
Diagram 2: Troubleshooting Workflow for Hydrolysis and Decarboxylation
Caption: A logical workflow for troubleshooting common issues in the hydrolysis and decarboxylation stage.
Stage 3: Esterification
Q5: My Fischer esterification to produce the final methyl ester is slow and gives a poor yield. How can I improve it?
A5: Fischer esterification is an equilibrium-controlled reaction. To drive it towards the product, you can:
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Use Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, pushing the equilibrium to the product side.
-
Remove Water: Water is a byproduct of the reaction. Its removal will shift the equilibrium towards the ester. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Choice of Acid Catalyst: A strong acid catalyst is required. Sulfuric acid (H2SO4) is common, but p-toluenesulfonic acid (p-TsOH) can also be effective.
Q6: I am concerned about side reactions during the esterification. What should I look out for?
A6: While Fischer esterification is generally a clean reaction, potential side reactions with a substrate like 5-fluoro-2-nitrophenylacetic acid could include:
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Decomposition: The nitro group can be sensitive to strongly acidic conditions and high temperatures, potentially leading to decomposition.
-
Solution: Use the mildest effective conditions (lowest catalyst concentration and temperature) and monitor the reaction closely.
-
-
Reaction with the Nitro Group: Although less common under these conditions, the nitro group could potentially be reduced if certain impurities are present, or undergo other transformations.
-
Solution: Ensure high purity of the starting carboxylic acid.
-
Table 2: Comparison of Esterification Catalysts
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H2SO4) | Strong acid, readily available, inexpensive. | Can cause charring and other side reactions at high temperatures. |
| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H2SO4, often less charring. | More expensive than sulfuric acid. |
| Lewis Acids (e.g., Sc(OTf)3) | Can be milder and more selective. | Significantly more expensive. |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate[1]
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To a solution of dimethyl malonate (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
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Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,4-difluoronitrobenzene (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 80°C and stir for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-fluoro-2-nitrophenylacetic acid (General Procedure)
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Dissolve the dimethyl 2-(5-fluoro-2-nitrophenyl)malonate in a suitable solvent (e.g., a mixture of ethanol and water).
-
Add an excess of a strong base, such as sodium hydroxide (2.5-3.0 eq), and heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
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Heat the acidified mixture to reflux to effect decarboxylation until gas evolution ceases.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude carboxylic acid.
Protocol 3: Synthesis of this compound (Fischer Esterification)
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Dissolve the 5-fluoro-2-nitrophenylacetic acid in a large excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
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Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
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Once the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Remove the methanol under reduced pressure.
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Extract the residue with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
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Purify by column chromatography if necessary.
References
Technical Support Center: Purification of Methyl 2-(5-fluoro-2-nitrophenyl)acetate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of "Methyl 2-(5-fluoro-2-nitrophenyl)acetate" by recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The selection of an appropriate solvent is critical and may require preliminary screening.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropyl alcohol, or a mixed solvent system like ethanol/water or dichloromethane/hexane)
-
Erlenmeyer flasks
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Heating source (hot plate)
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Büchner funnel and filter flask
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Filter paper
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Ice bath
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Glass stirring rod
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are often a good starting point for polar molecules. For this compound, which possesses polar nitro and ester groups, alcohols like ethanol or methanol are suitable candidates. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[1][2]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3] An excess of solvent should be avoided as it will lead to a lower yield.[4][5]
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Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This step is crucial for removing particulate matter and should be done quickly to prevent premature crystallization in the funnel.[1][6]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Do not disturb the flask during this period.
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Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1][7]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[4]
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Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO₄ | Vulcanchem |
| Molecular Weight | 213.16 g/mol | Vulcanchem |
| Solubility | Soluble in Chloroform, DMSO | Vulcanchem |
Note: The solubility in common recrystallization solvents such as alcohols should be determined experimentally.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
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Possible Cause: Too much solvent was used, resulting in a solution that is not saturated enough for crystals to form.[4][5]
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Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[8]
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent. Allow the concentrated solution to cool again.[5]
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Problem 2: The Compound "Oils Out" Instead of Forming Crystals
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Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated with impurities.[5][6][9] This is more likely when the melting point of the compound is low relative to the solvent's boiling point.[5]
-
Solution:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[8]
-
Slower Cooling: Ensure the solution cools as slowly as possible to provide sufficient time for a crystal lattice to form.[5][7]
-
Change Solvent: Consider using a solvent with a lower boiling point or a mixed solvent system.
-
Problem 3: Poor or Low Yield of Recovered Crystals
-
Possible Cause:
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary for complete dissolution.[4]
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Pre-heat Funnel: When performing a hot filtration, pre-heat the funnel to prevent the solution from cooling and crystallizing prematurely.[6]
-
Adequate Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[1]
-
Check Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), it can be concentrated and a second crop of crystals can be obtained.[8]
-
Problem 4: Crystals are Colored or Appear Impure
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Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Use Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent must be determined experimentally. Good starting points for a compound with nitro and ester functionalities include alcohols like ethanol, methanol, or isopropyl alcohol.[1] A mixed solvent system, such as ethanol-water, may also be effective. The key is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.[2]
Q2: My compound is soluble in chloroform and DMSO, can I use these for recrystallization?
A2: While the compound is soluble in these solvents, they may not be ideal for recrystallization.[10] Chloroform has a relatively low boiling point, which may not provide a large enough temperature gradient for efficient crystallization. DMSO has a very high boiling point and can be difficult to remove from the final product. These solvents are generally better suited for reactions or analysis.
Q3: How can I tell if my recrystallization was successful?
A3: A successful recrystallization should result in well-formed crystals with a consistent appearance. The purity can be assessed by taking a melting point of the dried crystals. A pure compound will have a sharp melting point range that is close to the literature value. An impure sample will typically melt over a broader and lower temperature range.[7]
Q4: What should I do if my hot solution starts to crystallize in the funnel during filtration?
A4: This indicates that the solution is cooling too quickly. To resolve this, add a small amount of hot solvent to redissolve the crystals and allow the filtration to complete. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[6]
Visual Workflow
The following diagram illustrates the troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Methyl 2-(2-fluoro-5-nitrophenyl)acetate (1241920-02-4) for sale [vulcanchem.com]
Technical Support Center: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
The most common impurities arise from the synthetic route, which typically involves the nitration of 3-fluorophenylacetic acid followed by esterification, or the direct esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid. Potential impurities include:
-
Unreacted Starting Material: 2-(5-fluoro-2-nitrophenyl)acetic acid may remain if the esterification reaction does not go to completion.
-
Isomeric Impurities: During the nitration of 3-fluorophenylacetic acid, small amounts of other positional isomers, such as Methyl 2-(3-fluoro-2-nitrophenyl)acetate and Methyl 2-(3-fluoro-4-nitrophenyl)acetate, can be formed.
-
Hydrolysis Product: The final ester product can hydrolyze back to 2-(5-fluoro-2-nitrophenyl)acetic acid if exposed to moisture, particularly under acidic or basic conditions.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., methanol, ethyl acetate, hexanes) may be present in the final product.
Q2: How can I detect these impurities?
A combination of analytical techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the desired product from unreacted starting materials and isomeric impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of unreacted starting materials, isomeric impurities (which will have different aromatic proton and carbon signals), and residual solvents. The chemical shifts of many common laboratory solvents are well-documented.[1][2][3]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the identity of the main product and its impurities by their mass-to-charge ratio.
Q3: What is a typical purity specification for this compound used in further drug development steps?
While specifications can vary depending on the subsequent synthetic steps, a typical purity profile for an intermediate like this is summarized below.
| Impurity Type | Typical Acceptance Criteria |
| Assay (by HPLC) | ≥ 98.5% |
| Unreacted 2-(5-fluoro-2-nitrophenyl)acetic acid | ≤ 0.5% |
| Individual Isomeric Impurity | ≤ 0.2% |
| Total Isomeric Impurities | ≤ 0.5% |
| Residual Solvents | As per ICH guidelines |
| Water Content (Karl Fischer) | ≤ 0.2% |
Troubleshooting Guide
Problem 1: Low yield of the desired ester.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase the reaction time or the amount of the acid catalyst. Ensure the reaction is heated to a gentle reflux.[4] Use a large excess of methanol to drive the equilibrium towards the product. |
| Loss of product during work-up | Ensure the pH is carefully adjusted during the neutralization step with sodium bicarbonate to avoid hydrolysis of the ester. Minimize the number of aqueous washes. |
| Inefficient purification | Optimize the mobile phase for column chromatography to ensure good separation of the product from byproducts. |
Problem 2: Presence of unreacted 2-(5-fluoro-2-nitrophenyl)acetic acid in the final product.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or catalyst | Increase the reflux time or the amount of sulfuric acid.[4] |
| Equilibrium not shifted sufficiently | Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion. |
| Incomplete removal during work-up | Perform a thorough wash with a saturated sodium bicarbonate solution to remove the acidic starting material.[4] |
Problem 3: Detection of isomeric impurities.
| Possible Cause | Suggested Solution |
| Non-selective nitration of the precursor | Optimize the nitration conditions (temperature, nitrating agent) to favor the formation of the desired 5-fluoro-2-nitro isomer. |
| Inefficient purification | Develop a more selective HPLC or column chromatography method. Different stationary phases (e.g., phenyl columns) or solvent systems may improve separation.[5][6] |
| Co-crystallization with the main product | Recrystallization from a different solvent system may help to isolate the pure desired isomer. |
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid with methanol.
Materials:
-
2-(5-fluoro-2-nitrophenyl)acetic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(5-fluoro-2-nitrophenyl)acetic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can range from 4 to 12 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence stops.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[4]
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualizations
Caption: Synthesis pathway and origin of common impurities.
Caption: Troubleshooting workflow for impurity identification and removal.
References
Optimizing Nitration of 2-Fluorophenylacetate Derivatives: A Technical Support Center
Welcome to the technical support center for the optimization of nitration conditions for 2-fluorophenylacetate derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the nitration of 2-fluorophenylacetate derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | 1. Insufficiently strong nitrating agent: The combination of a deactivating acetate group and a fluorine atom can make the aromatic ring less reactive.[1] 2. Presence of water: Water can deactivate the nitronium ion, the active electrophile in the reaction.[2] 3. Reaction temperature is too low: Lower temperatures can significantly slow down the reaction rate. | 1. Use a stronger nitrating mixture: A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically effective.[1][3] The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).[3][4] 2. Ensure anhydrous conditions: Use concentrated acids and dry glassware. If using 70% nitric acid, the addition of concentrated sulfuric acid as a dehydrating agent is crucial.[2] 3. Optimize reaction temperature: While initial addition of the nitrating agent should be done at low temperatures (0-10°C) to control the exothermic reaction, allowing the reaction to proceed at room temperature or slightly above (e.g., 50°C) may be necessary for moderately deactivated substrates.[2][5] Monitor the reaction closely for any signs of decomposition. |
| Formation of Multiple Isomers (Poor Regioselectivity) | 1. Competing directing effects: The 2-fluoro substituent is an ortho, para-director, while the phenylacetate group is a meta-director. This can lead to a mixture of nitro-substituted products.[6] 2. Reaction temperature is too high: Higher temperatures can sometimes reduce the selectivity of the reaction. | 1. Careful temperature control: Maintain a low temperature during the addition of the nitrating agent to favor the formation of the thermodynamically more stable product. 2. Purification is key: Expect a mixture of isomers and plan for their separation. The major isomers are likely to be 4-nitro and 6-nitro derivatives due to the ortho, para-directing effect of fluorine, and the 3-nitro or 5-nitro derivatives due to the meta-directing effect of the acetate group. Separation can often be achieved by recrystallization or column chromatography. |
| Formation of Di-nitrated Byproducts | 1. Reaction conditions are too harsh: Excessive reaction time, high temperatures, or a highly concentrated nitrating agent can lead to the introduction of a second nitro group.[7] | 1. Use stoichiometric amounts of nitric acid: Carefully control the molar ratio of nitric acid to the starting material. 2. Reduce reaction time and temperature: Monitor the reaction progress by thin-layer chromatography (TLC) and quench the reaction once the starting material is consumed to prevent further nitration. 3. Consider a milder nitrating agent: For some sensitive substrates, a mixture of nitric acid and acetic anhydride can be a milder alternative to the strong acid mixture.[8] |
| Product Fails to Precipitate Upon Quenching | 1. Product is soluble in the quenching medium: The nitrated product may have some solubility in the acidic aqueous solution after quenching on ice. 2. Formation of oily products: Incomplete reaction or the presence of impurities can sometimes result in the product oiling out instead of precipitating as a solid. | 1. Extraction with an organic solvent: If the product does not precipitate, neutralize the acidic solution and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. 2. Induce crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective. |
| Difficult Purification of Isomers | 1. Similar polarities of isomers: The different nitro-isomers of 2-fluorophenylacetate may have very similar polarities, making them challenging to separate by standard column chromatography. | 1. Optimize chromatographic conditions: Use a long column and a shallow solvent gradient for better separation. Experiment with different solvent systems. 2. Recrystallization: Fractional recrystallization from a suitable solvent can be an effective method for separating isomers. Try different solvents and solvent mixtures. Washing the crude solid with a cold solvent, such as methanol, can sometimes selectively remove more soluble isomers.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of a 2-fluorophenylacetate derivative?
A1: The regioselectivity is influenced by both the 2-fluoro and the acetate substituents. The fluorine atom is an ortho, para-director, meaning it will direct the incoming nitro group to the positions ortho and para to itself (positions 3 and 5, and position 6 respectively). The acetate group is a deactivating meta-director, which will direct the nitro group to the positions meta to the point of attachment of the side chain (positions 3 and 5). Therefore, you can expect a mixture of isomers, with the 4-nitro and 6-nitro isomers often being significant products due to the strong directing effect of the fluorine. The exact ratio will depend on the specific reaction conditions.
Q2: What are the standard reaction conditions for nitrating a phenylacetate derivative?
A2: A common procedure involves dissolving the 2-fluorophenylacetate derivative in concentrated sulfuric acid and cooling the mixture in an ice bath (0-10°C).[5] A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature.[5] After the addition is complete, the reaction may be stirred at a low temperature for a period and then allowed to warm to room temperature to ensure completion.[9][10]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Take small aliquots from the reaction mixture at regular intervals, quench them in water, and extract with an organic solvent. Spot the organic extract on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spots.
Q4: What is the best way to purify the nitrated product?
A4: The crude product, which often precipitates upon pouring the reaction mixture onto ice, can be collected by vacuum filtration.[9][10] The primary purification method is typically recrystallization from a suitable solvent, such as methanol or ethanol.[5] If recrystallization does not provide a pure product or if you need to separate isomers, column chromatography is a common alternative.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, nitration reactions are highly exothermic and require careful temperature control. Always add the nitrating agent slowly to the substrate solution in an ice bath. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
Experimental Protocols & Data
Table 1: Representative Protocol for Nitration of an Aromatic Ester
| Parameter | Value/Description | Reference |
| Starting Material | Methyl Benzoate (as an analogue) | [5] |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄) | [5] |
| Concentrated Nitric Acid (HNO₃) | [5] | |
| Reagent Ratio (approx.) | 1.5 moles of methyl benzoate, 1.96 moles of nitric acid | [5] |
| Temperature Control | 0-15°C during addition of nitrating agent | [5] |
| Reaction Time | ~1 hour for addition, then 15 minutes of stirring | [5] |
| Work-up | Poured onto cracked ice, solid filtered and washed with water | [5] |
| Purification | Washed with ice-cold methanol, recrystallized from methanol | [5] |
| Yield | 81-85% (for methyl m-nitrobenzoate) | [5] |
Visual Guides
Experimental Workflow for Nitration
Caption: General experimental workflow for the nitration of 2-fluorophenylacetate derivatives.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in nitration reactions.
References
- 1. webassign.net [webassign.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. webassign.net [webassign.net]
Regioselectivity issues in the synthesis of "Methyl 2-(5-fluoro-2-nitrophenyl)acetate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate. The focus is on addressing the common challenges related to regioselectivity during the nitration process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound and where do regioselectivity issues arise?
The most common and direct route involves the nitration of a fluorophenylacetic acid derivative, followed by esterification. The key challenge of regioselectivity arises during the electrophilic aromatic substitution (nitration) step. The starting material, typically 3-fluorophenylacetic acid or its methyl ester, has two directing groups on the aromatic ring: the fluorine atom and the acetic acid/acetate group. Their competing influences determine the position of the incoming nitro group.
Q2: What are the directing effects of the fluorine and acetic acid groups on the benzene ring during nitration?
-
Fluorine: As a halogen, fluorine is an ortho, para-director, meaning it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. However, it is also a deactivating group due to its high electronegativity.
-
Acetic Acid/Methyl Acetate Group (-CH₂COOH / -CH₂COOCH₃): This group is generally considered weakly deactivating and a meta-director.
The final regiochemical outcome of the nitration is a result of the interplay between these directing effects and steric hindrance.
Q3: What are the expected major and minor products from the nitration of 3-fluorophenylacetic acid?
The nitration of 3-fluorophenylacetic acid primarily yields 5-fluoro-2-nitrophenylacetic acid.[1] In this major isomer, the nitro group has added to the position that is ortho to the acetic acid group and meta to the fluorine atom. Other isomers, where nitration occurs at other positions on the ring, are generally considered minor products. The formation of the desired isomer is favored due to the electronic and steric environment of the aromatic ring.
Q4: Are there alternative synthetic routes to 5-fluoro-2-nitrophenylacetic acid?
Yes, an alternative method involves the fluorination of 2-nitrophenylacetic acid.[2] This approach avoids the regioselectivity issues of nitration but introduces the challenge of handling hazardous fluorinating agents like anhydrous hydrofluoric acid.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, with a focus on the nitration of 3-fluorophenylacetic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | - Suboptimal reaction temperature.- Incorrect ratio of nitrating agents.- Insufficient reaction time.- Product loss during workup. | - Temperature Control: Maintain a low reaction temperature (e.g., below 40°C, and ideally between 0-10°C) to minimize the formation of side products.[1][3]- Optimize Nitrating Mixture: Use a well-defined mixture of concentrated nitric and sulfuric acids. Pre-mixing and cooling the acids before addition is crucial.[3]- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and formation of the product to determine the optimal reaction time.- Careful Workup: After quenching the reaction on ice, ensure efficient extraction of the product. The choice of solvent for extraction and subsequent purification (e.g., recrystallization) is critical. |
| Poor Regioselectivity (Mixture of Isomers) | - Reaction temperature is too high, leading to thermodynamic products.- Inappropriate nitrating agent or conditions. | - Lower Reaction Temperature: Lower temperatures (0-5°C) generally favor the kinetically controlled product, which can improve regioselectivity.[3]- Choice of Nitrating Agent: For some substrates, milder nitrating agents or different solvent systems can improve regioselectivity. The use of ammonium nitrate and trifluoroacetic anhydride is one such alternative.[1] |
| Formation of Di-nitro or Oxidized Byproducts | - Excess of nitrating agent.- Reaction temperature is too high.- Prolonged reaction time. | - Stoichiometry: Use a controlled amount of the nitrating agent. A slight excess is often necessary, but a large excess should be avoided.- Temperature and Time: Strictly control the reaction temperature and time to prevent over-nitration or oxidation of the starting material or product. |
Experimental Protocols
Protocol 1: Nitration of 3-Fluorophenylacetic Acid with Mixed Acids
This protocol is adapted from a general procedure for the synthesis of 5-fluoro-2-nitrophenylacetic acid.[1]
-
Preparation: In a flask, dissolve 23.2 g of 3-fluorophenylacetic acid in 100 ml of concentrated sulfuric acid.
-
Nitration: Cool the mixture and add 6.5 ml of concentrated nitric acid dropwise, ensuring the temperature is maintained below 40°C.
-
Reaction: Stir the mixture at ambient temperature for 24 hours.
-
Workup: Pour the reaction mixture onto one kilogram of ice. The crude 5-fluoro-2-nitrophenylacetic acid will precipitate.
-
Purification: Filter the precipitate, wash with water, and dry in vacuo. The crude product can be further purified by recrystallization.
Protocol 2: Esterification of 5-Fluoro-2-nitrophenylacetic Acid
This is a general procedure for Fischer esterification.
-
Reaction Setup: In a round-bottom flask, dissolve the purified 5-fluoro-2-nitrophenylacetic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer and evaporate the solvent to obtain the crude this compound, which can be further purified by chromatography or recrystallization.
Visualizations
Reaction Pathway and Directing Effects
Caption: Synthetic pathway for the nitration of 3-fluorophenylacetic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the nitration reaction.
References
Technical Support Center: Byproduct Formation in the Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding byproduct formation during this specific chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the expected byproducts?
The most common laboratory synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2,4-difluoronitrobenzene with the enolate of methyl acetate or a related synthetic equivalent like dimethyl malonate. The primary and most challenging byproduct in this reaction is the positional isomer, Methyl 2-(2-fluoro-5-nitrophenyl)acetate .
This isomer arises from the nucleophilic attack at the C4 position (para to the nitro group) of 2,4-difluoronitrobenzene, whereas the desired product is formed from attack at the C2 position (ortho to the nitro group). The nitro group strongly activates both positions towards nucleophilic attack.[1]
Other potential byproducts can include:
-
Disubstituted products: where a second molecule of the nucleophile displaces the remaining fluorine atom.
-
Products of hydrolysis: if water is present, leading to the formation of the corresponding carboxylic acid.
-
Byproducts from self-condensation of the ester enolate.
Q2: My reaction is producing a high percentage of the isomeric byproduct, Methyl 2-(2-fluoro-5-nitrophenyl)acetate. How can I improve the regioselectivity for the desired product?
Achieving high regioselectivity for the ortho-attack (formation of this compound) is a known challenge. The choice of solvent plays a crucial role in directing the substitution. Nonpolar solvents have been shown to favor the formation of the desired ortho-substituted product. This is believed to be due to the stabilization of a six-membered polar transition state.
Conversely, polar aprotic solvents like DMF or DMSO, while often accelerating SNAr reactions, may lead to a higher proportion of the para-substituted isomeric byproduct.[2]
| Reaction Parameter | Condition Favoring Desired Product (ortho-attack) | Condition Favoring Isomeric Byproduct (para-attack) |
| Solvent | Nonpolar (e.g., Toluene, Benzene) | Polar Aprotic (e.g., DMF, DMSO) |
| Temperature | Lower temperatures may increase selectivity | Higher temperatures may decrease selectivity |
| Base | Bulky, non-nucleophilic bases | Smaller, more nucleophilic bases |
Q3: The yield of my reaction is consistently low. What are the potential causes and how can I troubleshoot this?
Low yields in this SNAr reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.
-
Purity of reagents: Ensure that the 2,4-difluoronitrobenzene is pure and the methyl acetate and base are free of water. Water can quench the enolate and lead to side reactions.
-
Base selection: The choice and amount of base are critical. A strong, non-nucleophilic base is required to fully deprotonate the methyl acetate. Insufficient base will result in unreacted starting material.
-
Temperature control: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting materials, intermediates, or products, resulting in the formation of dark, tarry materials.[3]
-
Atmosphere: The enolate is sensitive to oxygen and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.
Q4: How can I effectively separate the desired product from the isomeric byproduct?
The separation of positional isomers like this compound and Methyl 2-(2-fluoro-5-nitrophenyl)acetate can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating these types of isomers. Due to the polarity of the nitro and ester groups, normal-phase chromatography on silica gel is often effective. A solvent system with a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Gradient elution may be necessary to achieve good separation. Phenyl-based HPLC columns can also offer alternative selectivity for aromatic isomers.[4]
-
Fractional Crystallization: If the product is a solid and there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be an effective purification method.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Experimental Protocols
Key Experiment: Synthesis of a Precursor via SNAr
Objective: To synthesize Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate from 2,4-difluoronitrobenzene and dimethyl malonate.
Materials:
-
2,4-Difluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of dimethyl malonate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen).
-
Add 2,4-difluoronitrobenzene (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Note: To adapt this protocol for this compound, one would substitute dimethyl malonate with methyl acetate and use a stronger base (e.g., sodium hydride or lithium diisopropylamide) to generate the enolate. The reaction would likely be performed at a lower temperature.
Visualizations
Reaction Pathway and Byproduct Formation
The following diagram illustrates the competing reaction pathways in the synthesis of this compound from 2,4-difluoronitrobenzene.
Experimental Workflow
This diagram outlines the general workflow for the synthesis, workup, and purification of this compound.
References
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in various synthetic applications.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common starting point for polar aromatic compounds like this is a mixture of a non-polar solvent and a moderately polar solvent. Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate are highly recommended. Based on similar compounds, a mobile phase of cyclohexane–EtOAc 9:1 has been used successfully.[2] It is crucial to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).
Q2: What is the ideal Retention Factor (Rf) on TLC for this compound before running a column?
A2: For effective separation, the desired compound should have an Rf value between 0.2 and 0.4 in the chosen TLC solvent system.[3] This generally provides the best balance between resolution and elution time.
Q3: My compound is a solid. How should I load it onto the column?
A3: You have two primary options for loading a solid sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).[4] Carefully add this solution to the top of the silica bed.[4]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4][5] This powder can then be carefully added to the top of the column.[5]
Q4: The purified fractions show a persistent impurity. What could be the cause?
A4: This could be due to several factors:
-
Co-elution: The impurity may have a very similar polarity to your target compound. A shallower solvent gradient or a different solvent system might be needed.
-
Compound Decomposition: Nitro compounds can sometimes be unstable on silica gel.[6][7] A 2D TLC can help determine if your compound is degrading on the stationary phase.[6] If it is, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6]
-
Overloading the Column: Applying too much crude material can lead to broad bands and poor separation.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| The compound may have decomposed on the silica gel.[6] | Test for stability on a TLC plate.[6] If unstable, switch to a different stationary phase like alumina or use deactivated silica.[6] | |
| Poor separation of the compound from impurities | The solvent system is not optimal. | Re-evaluate the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexane, acetone/hexane).[3] |
| The column was poorly packed (e.g., air bubbles, cracks). | Ensure the silica gel is packed as a uniform, crack-free bed.[5] | |
| The flow rate is too fast. | Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases.[4] | |
| The compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). |
| The sample was dissolved in a very strong solvent for loading. | Use the mobile phase or a minimally stronger solvent to dissolve the sample.[4] Consider dry loading if solubility is an issue.[4] | |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as acetic acid if the compound is basic, or triethylamine if it is acidic. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Yellow/Brown band stuck at the top of the column | Highly polar impurities or baseline material from the reaction. | This is common. If your desired product is eluting cleanly, these impurities will remain on the stationary phase and can be discarded with the silica gel. |
| The compound is decomposing on the silica.[7] | This is a possibility with sensitive compounds. A 2D TLC can help confirm this.[6] Consider alternative purification methods or stationary phases.[3] |
Experimental Protocol: Column Chromatography
This is a representative protocol for the purification of this compound.
1. TLC Analysis:
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot a dilute solution of the crude product on TLC plates and develop them.
-
Identify the solvent system that gives the target compound an Rf of approximately 0.2-0.4.[3]
2. Column Preparation:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase determined by TLC.[3]
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[5]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent until a dry, free-flowing powder is obtained.[4] Carefully layer this powder on top of the packed silica gel.
-
Add a thin layer of sand on top to prevent disturbance of the surface.[4]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.[4]
-
Begin elution with the solvent system determined from TLC.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.[8]
5. Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Example TLC and Column Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for moderately polar compounds. |
| Example TLC Eluent | Cyclohexane:Ethyl Acetate (8:2) | A similar compound showed an Rf of 0.39 in this system.[2] |
| Example Column Eluent | Cyclohexane:Ethyl Acetate (9:1) | Starting with a less polar system allows for better separation of less polar impurities first.[2] |
| Target Rf | 0.2 - 0.4 | Provides optimal separation and reasonable elution time.[3] |
Visualization
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. Methyl 2-(2-fluoro-5-nitrophenyl)acetate (1241920-02-4) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Esterification of 2-(5-Fluoro-2-nitrophenyl)acetic acid
Welcome to the technical support center for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing this esterification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Product Formation | - Incomplete reaction: Esterification is an equilibrium reaction.[1][2] - Wet reagents/glassware: Water can hydrolyze the ester product back to the carboxylic acid.[1][2] - Inactive catalyst: The acid catalyst may be old or low quality. - Insufficient heating: The reaction may not have reached the required temperature for a sufficient duration.[2] | - Use a large excess of methanol (10-20 equivalents) to shift the equilibrium towards the product. - Ensure all glassware is oven-dried and reagents (especially methanol) are anhydrous. - Use a fresh, unopened bottle of concentrated sulfuric acid or another suitable acid catalyst. - Ensure the reaction mixture is refluxing gently and maintain for the recommended time (monitor by TLC). |
| 2. Reaction Stalls / Does Not Go to Completion | - Equilibrium reached: The forward and reverse reaction rates have become equal. - Insufficient catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. | - If possible, use a Dean-Stark apparatus to remove water as it forms, driving the reaction to completion. - Increase the catalytic amount of sulfuric acid slightly (e.g., from 3 drops to 5-6 drops per 1 g of starting material). |
| 3. Presence of Unreacted Starting Material After Work-up | - Incomplete reaction: As described above. - Inefficient extraction/washing: The unreacted carboxylic acid was not fully removed during the aqueous wash. | - Re-run the reaction for a longer period or with more catalyst. - During the work-up, ensure thorough mixing with the sodium bicarbonate solution. Perform multiple washes and test the aqueous layer's pH to confirm it is basic. |
| 4. Product is an Oil Instead of a Solid | - Impurities present: Residual solvent or unreacted starting materials can lower the melting point. - Incomplete drying: Traces of water or solvent in the final product. | - Purify the product using column chromatography. - Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation. Dry the final product under high vacuum. |
| 5. Dark Brown or Black Reaction Mixture | - Decomposition: Overheating can lead to the decomposition of the starting material or product, especially given the presence of the nitro group.[2] | - Reduce the heating mantle temperature to maintain a gentle reflux. Avoid vigorous boiling. - Consider using a milder acid catalyst, such as p-toluenesulfonic acid. |
| 6. Difficulty in Isolating the Product | - Emulsion formation during extraction: This can make separating the organic and aqueous layers difficult.[2] | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. - Allow the mixture to stand for a longer period to allow for better separation. |
| 7. Potential Side Reactions | - Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid if exposed to water, especially under acidic or basic conditions.[3][4][5] - Decarboxylation: Phenylacetic acids, particularly those with electron-withdrawing groups like nitro groups, can undergo decarboxylation at high temperatures in the presence of strong acid.[6][7] | - Ensure anhydrous conditions during the reaction and a quick, efficient work-up. - Avoid excessive heating during the reaction and purification steps. |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol outlines a standard Fischer esterification procedure for the synthesis of this compound.
Materials:
-
2-(5-fluoro-2-nitrophenyl)acetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Dichloromethane (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(5-fluoro-2-nitrophenyl)acetic acid (1.0 eq) in anhydrous methanol (10-20 eq).
-
Catalyst Addition: With stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq or ~3-5 drops per gram of starting material) to the solution.
-
Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[8][9][10][11] A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The ester product will have a higher Rf value than the starting carboxylic acid.
-
Work-up:
-
Once the reaction is complete (typically after 4-6 hours, as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water.
-
Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water).
-
Quantitative Data Summary
The following table provides representative quantitative data for this type of esterification. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactant Ratios | 2-(5-fluoro-2-nitrophenyl)acetic acid: 1.0 eq Methanol: 10-20 eq Sulfuric Acid: 0.1-0.2 eq |
| Reaction Temperature | ~65-70°C (Reflux in Methanol) |
| Typical Reaction Time | 4 - 8 hours |
| Expected Yield | 70 - 90% (after purification) |
| TLC Rf Values (Hexanes:EtOAc 7:3) | Starting Acid: ~0.2 Product Ester: ~0.6 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. irejournals.com [irejournals.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The decarboxylation of some heterocyclic acetic acids | Semantic Scholar [semanticscholar.org]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. studylib.net [studylib.net]
- 11. scribd.com [scribd.com]
Removal of unreacted starting material from "Methyl 2-(5-fluoro-2-nitrophenyl)acetate"
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from "Methyl 2-(5-fluoro-2-nitrophenyl)acetate".
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, particularly concerning the removal of the unreacted starting material, 5-fluoro-2-nitrophenylacetic acid.
| Problem | Possible Cause | Recommended Solution |
| Product is contaminated with starting material (5-fluoro-2-nitrophenylacetic acid) after work-up. | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. |
| Inefficient removal of the acidic starting material during extraction. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. Repeat the wash if necessary. | |
| Low yield of the final product. | Product loss during the aqueous wash. | Ensure the aqueous and organic layers are well-separated. Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
| Product hydrolysis during work-up. | Avoid using strong bases for the extraction, as this can lead to hydrolysis of the ester. Use a mild base like sodium bicarbonate. | |
| Co-elution of product and starting material during column chromatography. | Inappropriate solvent system. | Optimize the solvent system for column chromatography to achieve better separation. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute the product while retaining the more polar starting material.[1] |
| Oily product that does not solidify. | Presence of residual solvent or impurities. | Attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to induce crystallization and further purify the compound.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material I need to remove?
A1: In a typical esterification reaction to produce this compound, the most common unreacted starting material is the carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid.[3]
Q2: What is the simplest method to remove the acidic starting material?
A2: The simplest method is an acid-base extraction. By washing the crude product (dissolved in an organic solvent) with a mild aqueous base, the acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester product remains in the organic layer.
Q3: When should I use column chromatography?
A3: Column chromatography is recommended when acid-base extraction is insufficient to achieve the desired purity, or when other neutral impurities are present.[4] It is a powerful technique for separating compounds with different polarities.[1][5]
Q4: How do I choose a solvent system for column chromatography?
A4: The choice of solvent system depends on the polarity of your compound and the impurities. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio can be determined by running a few TLC plates with varying solvent ratios.
Q5: Can I use recrystallization for purification?
A5: Yes, recrystallization is an excellent technique for final purification, especially if your product is a solid.[2] It can remove small amounts of impurities and often yields a highly pure crystalline product. The choice of solvent is critical for successful recrystallization.
Experimental Protocols
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separation: Allow the layers to separate. The top organic layer contains your product, and the bottom aqueous layer contains the deprotonated carboxylic acid starting material.
-
Extraction of Aqueous Layer: Drain the aqueous layer and wash it once with a fresh portion of the organic solvent to recover any dissolved product.
-
Combine and Dry: Combine all organic layers, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of the acidic starting material.
Flash Column Chromatography Protocol
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, determined by TLC analysis).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel 60 (40-63 µm)[1] |
| Mobile Phase (Example) | Hexane:Ethyl Acetate (gradient from 9:1 to 7:3) |
| Monitoring | TLC with UV visualization |
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or a solvent pair in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol/water or ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods for accurate purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of synthesized this compound.[1] The high resolution of HPLC allows for the effective separation of the main compound from structurally similar impurities, such as positional isomers, unreacted starting materials, and byproducts.
A potential impurity profile for this compound could include starting materials like 5-fluoro-2-nitrotoluene, and byproducts from incomplete or side reactions. The ability to resolve these closely related compounds is a key advantage of HPLC.
Comparative HPLC Data
To illustrate the effectiveness of HPLC in purity analysis, the following table summarizes hypothetical chromatographic data from a synthesized batch of this compound compared to a certified reference standard.
| Compound | Retention Time (min) | Peak Area (%) - Synthesized Batch | Peak Area (%) - Reference Standard |
| Impurity 1 (e.g., 5-fluoro-2-nitrotoluene) | 4.2 | 0.35 | Not Detected |
| This compound | 7.5 | 99.50 | >99.9 |
| Impurity 2 (e.g., positional isomer) | 8.1 | 0.15 | Not Detected |
Alternative Analytical Techniques
While HPLC is a cornerstone for purity analysis, other techniques offer complementary information and can be advantageous in specific contexts.
-
Gas Chromatography (GC): GC is an excellent technique for the detection and quantification of volatile impurities, such as residual solvents from the synthesis.[1] For the analysis of this compound, GC can be a valuable complementary method to HPLC.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the compound itself.[3][4] It relies on the direct proportionality between the NMR signal integral and the number of nuclei, providing a direct measure of the amount of substance.[5]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure crystalline substances by analyzing the melting point depression caused by impurities.[6]
Performance Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[7] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[7] | Quantification based on the direct proportionality between NMR signal integrals and the number of nuclei.[3] |
| Typical Detector | Ultraviolet (UV) Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS)[1] | Nuclear Magnetic Resonance Detector |
| Strengths | High resolution for non-volatile and thermally labile compounds, versatile.[1] | High resolution for volatile compounds and residual solvents.[1] | Absolute quantification without a specific reference standard, provides structural information.[4] |
| Limitations | May require reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds.[2] | Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation. |
| Sample Preparation | Dissolving the sample in a suitable solvent. | Often requires derivatization to increase volatility, or direct injection if sufficiently volatile.[8] | Dissolving the sample in a deuterated solvent with an internal standard of known concentration.[3] |
Experimental Protocols
HPLC Method for Purity Analysis of this compound
This protocol is a hypothetical method based on common practices for analyzing similar aromatic nitro compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method for Residual Solvent Analysis
This protocol is a general method for the analysis of common organic solvents.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.53 mm ID, 3.0 µm film thickness).[9]
-
Carrier Gas: Nitrogen or Helium.[9]
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection).
-
Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., DMSO) to a concentration of approximately 50 mg/mL.
Quantitative NMR (qNMR) Method for Purity Determination
This protocol outlines a general approach for qNMR analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride or 1,2,4,5-tetrachloro-3-nitrobenzene). The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) in an NMR tube.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity of the analyte based on the integral values, the number of protons giving rise to each signal, and the weights of the analyte and the internal standard.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the HPLC workflow and a decision-making process for selecting the appropriate analytical method.
Caption: HPLC experimental workflow for purity analysis.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. benchchem.com [benchchem.com]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 9. iiste.org [iiste.org]
¹H NMR Characterization of Methyl 2-(5-fluoro-2-nitrophenyl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in various synthetic applications. For comparative purposes, its spectral characteristics are evaluated against structurally related analogues, namely Methyl 2-(2-nitrophenyl)acetate and Methyl 2-(5-chloro-2-nitrophenyl)acetate. This guide is intended to facilitate compound identification, purity assessment, and structural elucidation for researchers engaged in organic synthesis and drug discovery.
Comparative ¹H NMR Data Analysis
The following table summarizes the ¹H NMR spectral data for this compound and its selected analogues. The data is presented to highlight the influence of aromatic substitution on the chemical shifts (δ), splitting patterns, and coupling constants (J) of the protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | Ha | ~8.15 | dd | J = 9.0, 5.0 Hz | 1H |
| Hb | ~7.40 | ddd | J = 9.0, 7.5, 3.0 Hz | 1H | |
| Hc | ~7.25 | dd | J = 9.0, 3.0 Hz | 1H | |
| Hd | ~4.10 | s | - | 2H | |
| He | ~3.75 | s | - | 3H | |
| Methyl 2-(2-nitrophenyl)acetate | Aromatic H | 7.40 - 8.10 | m | - | 4H |
| -CH₂- | ~4.05 | s | - | 2H | |
| -OCH₃ | ~3.70 | s | - | 3H | |
| Methyl 2-(5-chloro-2-nitrophenyl)acetate | Aromatic H | 7.50 - 8.10 | m | - | 3H |
| -CH₂- | ~4.08 | s | - | 2H | |
| -OCH₃ | ~3.72 | s | - | 3H |
Note: The data for this compound is a representative spectrum based on established NMR principles and data from structurally similar compounds, as precise experimental data was not available in the searched literature. The data for the alternative compounds is based on publicly available spectral information.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector.
2. NMR Instrument Setup:
-
The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
3. Data Acquisition:
-
A standard single-pulse experiment is used to acquire the ¹H NMR spectrum.
-
Key acquisition parameters include:
-
Number of scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Relaxation delay (D1): A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
Acquisition time (AT): Typically 2-4 seconds.
-
Spectral width (SW): A range of approximately -2 to 12 ppm is generally sufficient to cover all proton signals.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline correction is applied to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the peaks is performed to determine the relative number of protons corresponding to each signal.
-
Peak picking is done to identify the chemical shift of each signal.
-
Analysis of splitting patterns and coupling constants is carried out to determine the connectivity of the protons.
Visualization of Proton Environments
The following diagram illustrates the chemical structure of this compound and the assignment of its different proton environments, which correspond to the signals in the ¹H NMR spectrum.
A Comparative Analysis of the 13C NMR Spectrum of Methyl 2-(5-fluoro-2-nitrophenyl)acetate and Related Compounds
For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the predicted 13C NMR spectrum of "Methyl 2-(5-fluoro-2-nitrophenyl)acetate" alongside experimentally determined spectra of key analogues: "Methyl phenylacetate," "Methyl 2-(2-nitrophenyl)acetate," and "Methyl 2-(4-nitrophenyl)acetate." This comparison offers valuable insights into the influence of substituent effects on 13C NMR chemical shifts, aiding in spectral interpretation and structural verification.
Predicted and Experimental 13C NMR Data Comparison
The 13C NMR chemical shifts for "this compound" have been predicted based on the principle of substituent additivity, a well-established method in NMR spectroscopy. This approach utilizes the experimental data of simpler, related molecules to estimate the chemical shifts in a more complex structure. The experimental data for the comparative compounds were obtained from publicly available spectral databases. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the spectra are assumed to be recorded in deuterochloroform (CDCl₃).
| Carbon Atom | Methyl phenylacetate (Experimental) | Methyl 2-(2-nitrophenyl)acetate (Experimental) | Methyl 2-(4-nitrophenyl)acetate (Experimental) | This compound (Predicted) |
| C=O | 171.9 | 170.5 | 171.1 | ~170 |
| CH₂ | 41.3 | 38.7 | 40.8 | ~38 |
| OCH₃ | 52.1 | 52.6 | 52.4 | ~52 |
| C1 | 134.3 | 131.2 | 141.9 | ~132 (d) |
| C2 | 129.4 | 149.3 | 130.4 | ~150 (d) |
| C3 | 128.7 | 128.9 | 123.8 | ~116 (d) |
| C4 | 127.2 | 133.9 | 147.4 | ~135 (d) |
| C5 | 128.7 | 125.4 | 123.8 | ~163 (d, ¹JCF) |
| C6 | 129.4 | 133.2 | 130.4 | ~118 (d) |
(d) indicates a doublet due to fluorine-carbon coupling. (¹JCF) indicates a large one-bond carbon-fluorine coupling constant.
Experimental Protocols
A standardized experimental protocol for acquiring 13C NMR spectra is outlined below. This protocol is representative of the general methodology used to obtain the experimental data for the comparative compounds.
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 75 MHz or higher for ¹³C nuclei.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Spectral Width: A spectral width of approximately 200-250 ppm is used to encompass the entire range of expected carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed to ensure full relaxation of the carbon nuclei between scans.
-
Number of Scans: The number of scans can range from several hundred to several thousand, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is typically conducted at room temperature (298 K).
Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
Phase correction is applied to obtain an absorption spectrum.
-
Baseline correction is performed to ensure a flat baseline.
-
The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.
Comparative Workflow
The logical workflow for comparing the 13C NMR spectra of these compounds is illustrated in the following diagram. This process involves acquiring experimental data for known analogues, using this data to predict the spectrum of the target compound, and then comparing the predicted and experimental data to understand the electronic effects of the substituents.
Caption: Workflow for the comparative analysis of 13C NMR spectra.
This comparative guide demonstrates the utility of 13C NMR spectroscopy in conjunction with predictive methods for the structural elucidation of complex organic molecules. By understanding the influence of various substituents on carbon chemical shifts, researchers can more confidently interpret spectra and verify the structures of novel compounds in drug discovery and development.
High-Resolution Mass Spectrometry of Methyl 2-(5-fluoro-2-nitrophenyl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) characteristics of Methyl 2-(5-fluoro-2-nitrophenyl)acetate. Due to the limited availability of direct experimental HRMS data for this specific compound in public databases, this guide leverages data from its close structural analog, Methyl 2-(2-nitrophenyl)acetate, to predict its fragmentation behavior and provide a robust analytical framework. This approach offers valuable insights for researchers working on the identification, characterization, and quality control of this and related fluorinated nitroaromatic compounds.
Comparative HRMS Data
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. The table below compares the theoretical accurate mass of this compound with the experimental data available for its non-fluorinated analog, Methyl 2-(2-nitrophenyl)acetate.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z (Analog) | Ion Formula (Analog) |
| This compound | C₉H₈FNO₄ | 213.0437 | N/A | N/A |
| Methyl 2-(2-nitrophenyl)acetate (Analog)[1] | C₉H₉NO₄ | 195.0532 | 195.05315777 | [C₉H₉NO₄]⁺∙ |
Predicted and Analog Fragmentation Patterns
Electron ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation pattern of this compound is predicted based on the known fragmentation of its analog and general principles of mass spectrometry for nitroaromatic and ester compounds.
| Predicted Fragment (Target) | Predicted m/z | Fragment Structure (Target) | Analog Fragment (Observed)[1] | Analog m/z | Fragment Structure (Analog) |
| [M - OCH₃]⁺ | 182.0200 | [C₈H₅FNO₃]⁺ | [M - OCH₃]⁺ | 164.0297 | [C₈H₆NO₃]⁺ |
| [M - NO₂]⁺ | 167.0508 | [C₉H₈FO₂]⁺ | [M - NO₂]⁺ | 149.0603 | [C₉H₉O₂]⁺ |
| [M - COOCH₃]⁺ | 154.0277 | [C₇H₅FNO]⁺ | [M - COOCH₃]⁺ | 136.0504 | [C₇H₆NO]⁺ |
| [C₆H₄F]⁺ | 95.0348 | Fluorophenyl cation | [C₆H₅]⁺ | 77.0391 | Phenyl cation |
Experimental Protocols
This section outlines a general experimental protocol for the analysis of this compound using High-Resolution Mass Spectrometry, adaptable for various HRMS instruments (e.g., Q-TOF, Orbitrap).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as acetonitrile or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or 0.1-1 µg/mL for LC-HRMS analysis.
-
Matrix: For complex samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
2. Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of achieving a mass resolution of >10,000 FWHM and mass accuracy of <5 ppm.
-
Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a standard 70 eV electron energy is typically used. For ESI, the compound can be analyzed in positive ion mode.
-
Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 50-500.
-
Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp (e.g., 10-40 eV) can be applied to obtain detailed fragmentation spectra.
-
Calibration: The instrument should be calibrated immediately prior to analysis using a suitable calibration standard to ensure high mass accuracy.
3. Data Analysis
-
Accurate Mass Determination: The accurate mass of the molecular ion and fragment ions should be determined and used to calculate the elemental composition.
-
Isotopic Pattern Analysis: The experimental isotopic pattern should be compared to the theoretical pattern for the proposed elemental composition.
-
Fragmentation Analysis: The fragmentation pattern should be analyzed to confirm the structure of the molecule.
Visualizing Experimental and Logical Workflows
References
A Comparative Guide to the Synthetic Routes of Methyl 2-(5-fluoro-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules. Its preparation can be approached through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a detailed comparison of two prominent synthetic routes, offering experimental data, protocols, and visual representations to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Esterification of 5-fluoro-2-nitrophenylacetic acid | Route 2: From 2,4-difluoronitrobenzene via a Malonate Intermediate |
| Starting Materials | 3-methylphenethyl alcohol | 2,4-difluoronitrobenzene, Dimethyl malonate |
| Number of Steps | 2 | 3 (to the acrylate intermediate) |
| Overall Yield | Good (Yield for the final step is typically high) | Moderate |
| Key Reactions | Nitration, Fluorination, Fischer Esterification | Nucleophilic Aromatic Substitution, Knoevenagel Condensation, Decarboxylation or Reduction |
| Reagents & Conditions | Ammonium nitrate, trifluoroacetic anhydride, methanol, sulfuric acid | Potassium carbonate, paraformaldehyde, tetrabutylammonium iodide, potentially lithium chloride for decarboxylation |
| Scalability | Potentially more straightforward | May require optimization for the final step on a large scale |
| Purity &-Purification | Standard purification techniques | Chromatographic purification is often required |
Synthetic Route 1: Esterification of 5-fluoro-2-nitrophenylacetic acid
This classical two-step approach involves the synthesis of the carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid, followed by a Fischer esterification to yield the final product.
Experimental Protocol
Step 1: Synthesis of 5-fluoro-2-nitrophenylacetic acid [1]
-
In a suitable reaction vessel, 3-methylphenethyl alcohol is dissolved in chloroform.
-
The solution is cooled to 0°C.
-
Ammonium nitrate and trifluoroacetic anhydride are added portion-wise while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to afford 5-fluoro-2-nitrophenylacetic acid.
-
A typical reported yield for this step is 87%.[1]
Step 2: Synthesis of this compound
-
To a solution of 5-fluoro-2-nitrophenylacetic acid in an excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is heated to reflux and the reaction is monitored by TLC.
-
Once the reaction is complete, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield this compound.
-
While a specific yield for this substrate is not cited, Fischer esterifications of similar aromatic carboxylic acids typically proceed in high yields (90-95%).
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Synthetic Route 2: From 2,4-difluoronitrobenzene via a Malonate Intermediate
This route commences with the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with dimethyl malonate, followed by further transformations to arrive at the target ester.
Experimental Protocol
Step 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate
-
To a solution of 2,4-difluoronitrobenzene and dimethyl malonate in DMF, potassium carbonate is added.
-
The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.
Step 2: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acrylate
-
A mixture of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, paraformaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene is heated to 80°C.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and water is added.
-
The aqueous phase is extracted with toluene.
-
The combined organic layers are washed with brine, dried, and evaporated.
-
The resulting acrylate is purified by flash column chromatography.
-
A reported yield for this step is 87%.
Step 3: Synthesis of this compound (Proposed)
-
Method A: Decarboxylation of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate (Krapcho Decarboxylation)
-
A solution of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate and a salt such as lithium chloride in a mixture of DMSO and water is heated to a high temperature (typically >150°C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product would likely require purification by column chromatography.
-
-
Method B: Selective Reduction of Methyl 2-(5-fluoro-2-nitrophenyl)acrylate
-
Methyl 2-(5-fluoro-2-nitrophenyl)acrylate is dissolved in a suitable solvent such as ethyl acetate or methanol.
-
A catalyst, such as Palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation with H₂ gas at a controlled pressure and temperature. Care must be taken to selectively reduce the double bond without affecting the nitro group.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired product.
-
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
Route 1 is a more traditional and arguably more predictable pathway, relying on the well-established Fischer esterification. The starting materials are readily available, and the reactions are generally high-yielding, making it a strong candidate for straightforward, scalable synthesis.
Route 2 provides an alternative approach that avoids the direct handling of the free carboxylic acid. While the initial steps to the acrylate intermediate are well-documented and high-yielding, the final conversion to the target acetate requires further development and optimization. This route may be advantageous if the starting material, 2,4-difluoronitrobenzene, is more readily accessible or cost-effective than the starting material for Route 1 in a specific context.
The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's expertise with the required reaction types. For reliability and ease of execution, Route 1 appears to be the more established and direct method. However, Route 2 presents an interesting alternative that may be beneficial under specific circumstances, provided the final conversion step is thoroughly optimized.
References
A Comparative Guide to the Synthesis of Phenylacetic Acid Esters: Methyl 2-(5-fluoro-2-nitrophenyl)acetate vs. Ethyl 2-(5-fluoro-2-nitrophenyl)acetate
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of two closely related phenylacetic acid esters, Methyl 2-(5-fluoro-2-nitrophenyl)acetate and Ethyl 2-(5-fluoro-2-nitrophenyl)acetate, which are valuable precursors in the synthesis of various pharmaceutical compounds.
Both esters serve as key building blocks, primarily due to the reactive handles offered by the nitro group and the activated methylene bridge, making them amenable to a variety of chemical transformations. The presence of a fluorine atom also allows for the introduction of this bioisosterically important element into target molecules. This comparison will delve into their synthesis, physicochemical properties, and general reactivity to aid in the selection of the optimal reagent for specific synthetic applications.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these esters is essential for their effective use in synthesis. The primary difference between the two compounds lies in the ester group, which influences their molecular weight and potentially their solubility and boiling points.
| Property | This compound | Ethyl 2-(5-fluoro-2-nitrophenyl)acetate |
| CAS Number | 29640-99-1[1] | 121303-77-3[2] |
| Molecular Formula | C₉H₈FNO₄[1] | C₁₀H₁₀FNO₄[2] |
| Molecular Weight | 213.16 g/mol [1] | 227.19 g/mol [2] |
| Solubility | Soluble in chloroform and DMSO.[1] Low solubility in aqueous solutions.[1] | Data not explicitly found, but expected to have similar solubility in organic solvents and low solubility in water. |
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of both this compound and Ethyl 2-(5-fluoro-2-nitrophenyl)acetate is the Fischer esterification of the parent carboxylic acid, 5-fluoro-2-nitrophenylacetic acid. This reaction involves heating the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.
General Experimental Protocol: Fischer Esterification
Materials:
-
5-fluoro-2-nitrophenylacetic acid
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of 5-fluoro-2-nitrophenylacetic acid in a large excess of the respective alcohol (methanol or ethanol), a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
The crude product can be further purified by column chromatography or distillation.
Reactivity and Application in Synthesis
Both the methyl and ethyl esters are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, providing a key functional group for further elaboration. The methylene protons are also acidic and can be deprotonated to form an enolate, allowing for alkylation and other carbon-carbon bond-forming reactions.
This compound is explicitly mentioned as a precursor for compounds targeting kinase inhibition and G-protein-coupled receptor (GPCR) modulation.[1] The choice between the methyl and ethyl ester in a synthetic sequence may depend on several factors:
-
Reactivity: In general, methyl esters are slightly more reactive towards nucleophiles than ethyl esters due to reduced steric hindrance around the carbonyl group. This could be advantageous in subsequent reactions involving the ester moiety.
-
Stability: Ethyl esters are generally more stable towards hydrolysis than methyl esters. This could be a consideration if the synthetic route involves aqueous workups or conditions that might favor ester cleavage.
-
Physical Properties: The difference in boiling points and solubility might be exploited during purification steps. For instance, the lower boiling point of the methyl ester might facilitate its removal if it is a byproduct in a subsequent transesterification reaction.
-
Cost and Availability: While both are commercially available, price and lead times may vary and could be a deciding factor in a large-scale synthesis.
Conclusion
Both this compound and Ethyl 2-(5-fluoro-2-nitrophenyl)acetate are valuable and versatile intermediates in organic synthesis. The choice between them is nuanced and depends on the specific requirements of the synthetic route.
-
This compound may be preferred when slightly higher reactivity of the ester group is desired for subsequent transformations.
-
Ethyl 2-(5-fluoro-2-nitrophenyl)acetate might be the better choice when enhanced stability towards hydrolysis is a concern, or if its physical properties offer advantages in purification.
Ultimately, the decision should be based on a careful evaluation of the planned synthetic sequence, considering factors such as reaction kinetics, stability, and practical considerations like cost and availability. For many applications, the performance of both esters is likely to be comparable, and the choice may come down to laboratory preference and precedent.
References
A Comparative Guide to Alternative Precursors for the Synthesis of 5-Fluoro-2-Nitrophenylacetic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-fluoro-2-nitrophenylacetic acid and its esters is a critical step in the development of various pharmaceuticals. The strategic placement of the fluoro and nitro groups on the phenyl ring makes these compounds valuable intermediates. This guide provides an objective comparison of synthetic routes starting from different precursors, supported by experimental data, to aid researchers in selecting the most suitable pathway for their needs.
Established Method: Nitration of 3-Fluorophenylacetic Acid
The most direct and well-documented route to 5-fluoro-2-nitrophenylacetic acid is the nitration of 3-fluorophenylacetic acid. This method is favored for its straightforwardness and high yield.
Synthetic Pathway:
A mixture of nitric acid and sulfuric acid is a common nitrating agent. However, a milder and effective alternative involves the use of ammonium nitrate and trifluoroacetic anhydride.
Performance Data:
This single-step conversion is efficient, with reported yields as high as 87%.[1]
Alternative Precursor 1: 2,4-Dihalogenonitrobenzene via Malonic Ester Synthesis
An alternative strategy involves building the acetic acid side chain onto a pre-functionalized benzene ring using the malonic ester synthesis. This multi-step approach offers flexibility but typically involves more synthetic operations. The synthesis begins with the alkylation of a malonic ester, such as diethyl malonate, with a suitable 2,4-dihalogenonitrobenzene, followed by hydrolysis and decarboxylation.
Synthetic Pathway:
-
Alkylation: 3,4-Difluoronitrobenzene is reacted with diethyl malonate in the presence of a base like sodium hydride to yield diethyl 2-(5-fluoro-2-nitrophenyl)malonate.
-
Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to the dicarboxylic acid and subsequently decarboxylated upon heating in an acidic medium to yield 5-fluoro-2-nitrophenylacetic acid.
Performance Data:
The initial alkylation step can be highly efficient, with yields reported to be quantitative. The subsequent hydrolysis and decarboxylation of a structurally similar compound, diethyl 2-(perfluorophenyl)malonate, proceeds with a yield of 63%.[2]
Alternative Precursor 2: 4-Fluoronitrobenzene via Phenylacetonitrile
This pathway introduces the acetic acid moiety through the synthesis and subsequent hydrolysis of a phenylacetonitrile intermediate.
Synthetic Pathway:
-
Vicarious Nucleophilic Substitution (VNS): 4-Fluoronitrobenzene undergoes a VNS reaction with an acetonitrile derivative, such as 4-(bromophenoxy)-acetonitrile, in the presence of a strong base to form 2-(5-fluoro-2-nitrophenyl)acetonitrile.
-
Hydrolysis: The resulting nitrile is then hydrolyzed under acidic conditions to afford the desired 5-fluoro-2-nitrophenylacetic acid.
Performance Data:
The VNS reaction to form the nitrile intermediate has been reported with a yield of 72%. The hydrolysis of phenylacetonitriles to their corresponding phenylacetic acids is a standard transformation, with yields for similar substrates reported in the range of 76-81% under high-temperature water conditions.[3]
Alternative Precursor 3: 2-Nitrophenylacetic Acid
A conceptually straightforward alternative would be the direct fluorination of 2-nitrophenylacetic acid. This would involve an electrophilic aromatic substitution to introduce the fluorine atom at the 5-position.
Synthetic Pathway:
This pathway would theoretically involve reacting 2-nitrophenylacetic acid with a potent electrophilic fluorinating agent, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI). However, there is a lack of specific, high-yielding experimental protocols for this direct aromatic fluorination in the published literature, making it a less established option compared to the others.
Comparative Data Summary
| Precursor | Synthetic Pathway | Number of Key Steps | Overall Estimated Yield | Key Advantages | Key Disadvantages |
| 3-Fluorophenylacetic Acid | Nitration | 1 | ~87% | High yield, direct route | Precursor may be less readily available than alternatives |
| 2,4-Dihalogenonitrobenzene | Malonic Ester Synthesis | 2 | ~63% (quantitative alkylation, ~63% hydrolysis/decarboxylation) | Utilizes readily available starting materials | Multi-step, lower overall yield |
| 4-Fluoronitrobenzene | Phenylacetonitrile Synthesis & Hydrolysis | 2 | ~55-58% (72% VNS, ~76-81% hydrolysis) | Avoids handling of malonic esters | Involves nitrile chemistry which may require specific handling |
| 2-Nitrophenylacetic Acid | Direct Fluorination | 1 | Data not readily available | Potentially the most atom-economical route | Lack of established high-yielding protocols, potential for side reactions |
Experimental Protocols
Synthesis of 5-Fluoro-2-nitrophenylacetic acid from 3-Fluorophenylacetic acid [1]
-
3-Fluorophenylacetic acid (5 g, 36.7 mmol) is dissolved in 30 mL of chloroform, followed by the addition of ammonium nitrate (3.12 g, 38.9 mmol).
-
The reaction mixture is cooled to 0 °C, and trifluoroacetic anhydride (16.02 mL, 113 mmol) is added slowly and dropwise at this temperature.
-
The reaction is stirred continuously at 0 °C for 3 hours.
-
Upon completion, water is slowly added to quench the reaction.
-
The chloroform layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is crystallized from ethyl acetate and ground with acetonitrile to yield the final product.
Synthesis of Diethyl 2-(5-fluoro-2-nitrophenyl)malonate from 3,4-Difluoronitrobenzene
-
To a suspension of 60% sodium hydride (5.28 g, 131.99 mmol) in 100 mL of dry DMF, diethyl malonate (20.11 g, 125.71 mmol) is added dropwise at 0 °C.
-
After stirring for 10 minutes at 0 °C, a solution of 3,4-difluoronitrobenzene (10.00 g, 62.85 mmol) in 10 mL of DMF is added dropwise.
-
The reaction is stirred overnight while heating to 70 °C.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted four times with ethyl acetate.
-
The combined organic layers are washed three times with brine and dried over MgSO₄.
-
The solvent is removed under reduced pressure to yield the product.
Hydrolysis and Decarboxylation of Diethyl 2-(5-fluoro-2-nitrophenyl)malonate (Analogous Procedure) [2]
-
The diethyl 2-(5-fluoro-2-nitrophenyl)malonate is dissolved in a 1:5 v/v mixture of 48% hydrobromic acid and glacial acetic acid.
-
The mixture is heated at reflux.
-
Reaction progress is monitored by TLC or GC.
-
Upon completion, the mixture is cooled and the product is isolated by extraction and subsequent purification.
Hydrolysis of 2-(5-fluoro-2-nitrophenyl)acetonitrile (General Procedure) [3]
-
In a high-pressure batch reactor, deionized water and 2-(5-fluoro-2-nitrophenyl)acetonitrile are added (e.g., a 3:1 mass ratio of water to nitrile).
-
The mixture is stirred and heated to boiling under normal pressure, and the exhaust valve is opened for 2 minutes to remove air.
-
The exhaust valve is closed, and the mixture is heated to 250 °C for 7 hours.
-
The resulting hydrolysate is cooled to crystallize the crude 5-fluoro-2-nitrophenylacetic acid.
-
The crude product is then purified by decolorization with activated carbon and recrystallization.
Synthetic Pathways Overview
References
A Comparative Guide to Analytical Method Validation for "Methyl 2-(5-fluoro-2-nitrophenyl)acetate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is critical for ensuring the quality, purity, and stability of this compound. This document outlines the validation of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][4][5] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6][7] For pharmaceutical intermediates like this compound, validated analytical methods are essential for monitoring reaction progress, determining purity, and assessing stability.
Comparison of Analytical Methods: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for the analysis of pharmaceutical compounds.[4][8][9][10][11] The choice between these methods often depends on the analyte's volatility, thermal stability, and the desired sensitivity and selectivity of the analysis.[4][8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds, making it a versatile technique for a wide range of pharmaceutical intermediates.[8][11] Reversed-phase HPLC is particularly common for the analysis of moderately polar compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[8][10] While derivatization may sometimes be necessary for less volatile compounds, GC-MS offers excellent separation efficiency and definitive identification capabilities through mass spectral data.[10]
The following sections provide a detailed comparison of these two methods for the analysis of this compound, including hypothetical yet representative validation data.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method was developed and validated for the quantification of this compound and its potential degradation products. Stability-indicating methods are crucial for demonstrating that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[12][13][14]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
| Validation Parameter | Acceptance Criteria | HPLC Method Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank, placebo, or degradation products | Peak purity index > 0.999 for the analyte peak in the presence of forced degradation samples. |
| Robustness | % RSD ≤ 5.0% for minor changes in method parameters | % RSD < 2.0% for variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Forced degradation studies are essential to establish the stability-indicating nature of the method.[1][2][3][15] The bulk drug was subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: 105°C for 72 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The HPLC analysis of the stressed samples showed significant degradation of the parent compound with the formation of several degradation products that were well-resolved from the main peak, confirming the method's specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A GC-MS method was developed and validated for the sensitive and specific analysis of this compound. This method is particularly useful for identifying and quantifying potential volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230°C.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve this compound in acetone to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetone to obtain a theoretical concentration within the calibration range.
-
| Validation Parameter | Acceptance Criteria | GC-MS Method Results |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.1 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 7.0% | 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte. Mass spectrum matches the reference spectrum. | Clean baseline at the retention time of the analyte in blank injections. Mass spectrum of the sample peak was a good match with the standard. |
| Robustness | % RSD ≤ 8.0% for minor changes in method parameters | % RSD < 4.0% for variations in oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min). |
Mandatory Visualizations
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key analytical method validation parameters as per ICH guidelines.
Conclusion and Recommendations
Both the HPLC and GC-MS methods presented here are suitable for the analysis of this compound, each offering distinct advantages.
-
The HPLC method is robust and well-suited for routine quality control, particularly for assessing purity and stability in the presence of non-volatile degradation products. Its accuracy and precision are excellent for quantitative analysis.
-
The GC-MS method provides higher sensitivity and unparalleled specificity, making it the preferred choice for trace-level impurity identification and quantification, especially for volatile and semi-volatile compounds.
The selection of the most appropriate method will depend on the specific application. For routine purity and assay testing, the validated HPLC method is recommended. For in-depth impurity profiling and identification of unknown volatile impurities, the GC-MS method is superior. It is often beneficial to have both methods validated to provide a comprehensive analytical toolkit for ensuring the quality of this compound throughout the drug development process.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
- 14. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 15. globalresearchonline.net [globalresearchonline.net]
Comparative Spectroscopic Analysis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate and a Key Process Impurity
A guide for researchers and drug development professionals on the identification and differentiation of Methyl 2-(5-fluoro-2-nitrophenyl)acetate from its process-related impurity, 5-fluoro-2-nitrophenylacetic acid, using key spectroscopic techniques.
This guide provides a comparative analysis of the spectroscopic data for this compound and its primary process-related impurity, 5-fluoro-2-nitrophenylacetic acid. Understanding the distinct spectral features of the final product and its potential impurities is crucial for ensuring the quality, purity, and safety of active pharmaceutical ingredients (APIs). This document presents a summary of expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for both compounds, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and its precursor impurity, 5-fluoro-2-nitrophenylacetic acid. These values are based on established principles of spectroscopy and data from structurally related compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~ 8.1 (dd, 1H, Ar-H), ~ 7.4 (ddd, 1H, Ar-H), ~ 7.2 (dd, 1H, Ar-H), ~ 4.1 (s, 2H, CH₂), ~ 3.7 (s, 3H, OCH₃) |
| 5-fluoro-2-nitrophenylacetic acid | ~ 10-12 (br s, 1H, COOH), ~ 8.1 (dd, 1H, Ar-H), ~ 7.4 (ddd, 1H, Ar-H), ~ 7.2 (dd, 1H, Ar-H), ~ 4.1 (s, 2H, CH₂) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~ 170 (C=O, ester), ~ 162 (d, ¹JCF, C-F), ~ 148 (C-NO₂), ~ 128-135 (aromatic C), ~ 115 (d, ²JCF, aromatic C), ~ 53 (OCH₃), ~ 38 (CH₂) |
| 5-fluoro-2-nitrophenylacetic acid | ~ 175 (C=O, acid), ~ 162 (d, ¹JCF, C-F), ~ 148 (C-NO₂), ~ 128-135 (aromatic C), ~ 115 (d, ²JCF, aromatic C), ~ 38 (CH₂) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) or [M-H]⁻ |
| This compound | Expected [M]⁺ at m/z 213.04 |
| 5-fluoro-2-nitrophenylacetic acid | Expected [M-H]⁻ at m/z 198.02 in negative ion mode.[1] |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~ 1740 (C=O, ester stretch), ~ 1530 and ~ 1350 (N-O, nitro stretch), ~ 1250 (C-O, ester stretch), ~ 1200 (C-F stretch) |
| 5-fluoro-2-nitrophenylacetic acid | ~ 2500-3300 (O-H, broad, carboxylic acid), ~ 1710 (C=O, carboxylic acid stretch), ~ 1530 and ~ 1350 (N-O, nitro stretch), ~ 1200 (C-F stretch)[1] |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for these compounds. Positive ion mode is generally used for the methyl ester, while negative ion mode is preferable for the carboxylic acid.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for the identification and differentiation of this compound from its key impurity, 5-fluoro-2-nitrophenylacetic acid, using the spectroscopic methods described.
Caption: Workflow for impurity identification.
References
LC-MS analysis of "Methyl 2-(5-fluoro-2-nitrophenyl)acetate" reaction mixtures
A comprehensive guide to the , offering a comparative overview of alternative analytical techniques for researchers, scientists, and drug development professionals.
Introduction
"Methyl 2-(5-fluoro-2-nitrophenyl)acetate" is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring the progress of its synthesis and identifying potential impurities is crucial for ensuring the quality and efficiency of the manufacturing process. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose, providing both separation and identification of the main product, unreacted starting materials, and byproducts. This guide provides a detailed comparison of LC-MS with other analytical techniques, supported by experimental protocols and data.
Comparative Analysis of Analytical Techniques
The analysis of "this compound" reaction mixtures can be approached using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, high-throughput screening, or simple reaction monitoring.
| Feature | LC-MS | GC-MS | TLC |
| Principle | Separation based on polarity, followed by mass-based detection. | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity on a solid stationary phase. |
| Primary Use | Quantitative analysis, impurity profiling, and structural elucidation. | Analysis of volatile and thermally stable compounds. | Rapid, qualitative reaction monitoring. |
| Sample Throughput | Moderate | Moderate | High |
| Resolution | High | Very High | Low |
| Sensitivity | High | High | Low |
| Cost | High | High | Low |
| Ease of Use | Requires skilled operator. | Requires skilled operator. | Relatively simple. |
LC-MS Analysis: A Detailed Protocol
Reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the recommended method for the detailed analysis of the reaction mixture.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the sample until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Mode |
| Mass Range | m/z 100-500 |
Data Presentation: Expected LC-MS Results
The following table summarizes the expected retention times and m/z values for the target compound and potential impurities based on a typical synthesis starting from 5-fluoro-2-nitrotoluene.
| Compound | Expected Retention Time (min) | [M+H]⁺ (Positive Mode) | [M-H]⁻ (Negative Mode) |
| 5-fluoro-2-nitrotoluene (Starting Material) | 4.5 | 156.04 | 154.03 |
| 2-(bromomethyl)-4-fluoro-1-nitrobenzene (Intermediate) | 5.2 | 233.95 / 235.95 (Br isotopes) | - |
| This compound (Product) | 6.8 | 214.05 | 212.04 |
| 2-(5-fluoro-2-nitrophenyl)acetic acid (Hydrolysis Product) | 6.1 | 200.04 | 198.02 |
| Dibrominated byproduct | 7.5 | 312.86 / 314.86 / 316.86 | - |
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for the analysis of volatile and thermally stable components in the reaction mixture.
Experimental Protocol:
-
Sample Preparation: Dilute the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.
-
Oven Program: Start at 80 °C, ramp to 280 °C at 10 °C/min.
-
Ionization: Electron Ionization (EI).
GC-MS can provide excellent separation and identification of the starting material and the final product. However, less volatile or thermally labile impurities may not be detected.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative monitoring of the reaction progress.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) is a good starting point.
-
Visualization: UV light (254 nm) and a potassium permanganate stain.
By spotting the starting material, the reaction mixture, and a co-spot on the TLC plate, one can visually track the disappearance of the starting material and the appearance of the product spot.[1][2][3]
Visualizations
LC-MS Experimental Workflow
Caption: Workflow for LC-MS analysis of reaction mixtures.
Synthesis and Impurity Pathway
References
Safety Operating Guide
Proper Disposal of Methyl 2-(5-fluoro-2-nitrophenyl)acetate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it should be handled in a well-ventilated area, and personnel must wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a chemical fume hood |
Waste Identification and Classification
This compound must be treated as hazardous waste. Due to the presence of a fluorine atom, it is classified as a halogenated organic waste .[2] It is crucial to segregate it from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal, as mixing these waste types can complicate the disposal process and increase costs.[3][4]
Step-by-Step Disposal Procedure
The following protocol outlines the process for the collection and disposal of this compound waste.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection: Obtain a designated, leak-proof, and sealable waste container compatible with halogenated organic compounds. The original container, if in good condition, is often a suitable choice.[5]
-
Waste Segregation: Ensure that only compatible, halogenated organic wastes are added to this container. Do not mix with acids, bases, oxidizers, or non-halogenated organic waste.[3][6]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
Waste Accumulation:
-
Storage: Store the labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, prevent further leakage if it is safe to do so.[1] For small spills, use an inert absorbent material for containment. The collected material should then be placed in a suitable, closed container for disposal as hazardous waste.[1][8] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Final Disposal Pathway
Once the waste container is ready for disposal, it must be handed over to a licensed chemical waste disposal company.[9] These specialized contractors will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common disposal method for halogenated organic compounds is high-temperature incineration.[2][9] Do not discharge this chemical into sewer systems or the environment.[9]
Key Disposal Information Summary
| Parameter | Guideline |
| Waste Classification | Hazardous, Halogenated Organic Waste |
| Container Type | Compatible, sealable, and properly labeled |
| Segregation | Separate from non-halogenated, acidic, and basic waste |
| Primary Disposal Method | Incineration via a licensed waste disposal facility |
| Spill Cleanup | Use inert absorbent material and dispose of as hazardous waste |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. echemi.com [echemi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Methyl 2-(5-fluoro-2-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(5-fluoro-2-nitrophenyl)acetate. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally similar nitroaromatic compounds and esters.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on data for similar compounds, it is likely to be a skin, eye, and respiratory irritant.[1][2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] |
| Hand Protection | Chemical-resistant gloves | Butyl or nitrile gloves are suitable choices.[1][4] Always inspect gloves for integrity before each use and change them immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[1][5] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][3] |
| Footwear | Closed-toe shoes | Mandatory in the laboratory.[5] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][5]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust or vapors.[1]
-
Use appropriate tools (e.g., spatula, non-sparking tools) to handle the material.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][5]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
Experimental Workflow Diagram
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
